Product packaging for 1-Benzyl-4-fluorobenzene(Cat. No.:CAS No. 587-79-1)

1-Benzyl-4-fluorobenzene

Cat. No.: B1297707
CAS No.: 587-79-1
M. Wt: 186.22 g/mol
InChI Key: ADCBAIUWZPOIMC-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluorobenzene (CAS 587-79-1) is a fluorinated aromatic compound of interest in organic synthesis and materials science. With a molecular formula of C13H11F and a molecular weight of 186.23 g/mol, this compound belongs to the class of fluorobenzenes, which are valuable building blocks in chemical research . Fluorobenzene derivatives are widely utilized in synthesis due to the unique reactivity of the fluorine atom; the strong C-F bond imparts stability, while the fluorine's electronegativity activates the aromatic ring for subsequent functionalization . These properties make such compounds useful as precursors in the development of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials . For instance, fluorobenzene cores are commonly employed in nucleophilic aromatic substitution (SNAr) reactions and can serve as intermediates in the synthesis of ligands for various catalysts . This product is provided for research and development purposes. It must be handled in accordance with good laboratory practices. Refer to the Safety Data Sheet for detailed hazard information. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F B1297707 1-Benzyl-4-fluorobenzene CAS No. 587-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBAIUWZPOIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345405
Record name 4-Fluorodiphenylmethane
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Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-79-1
Record name 4-Fluorodiphenylmethane
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Record name 587-79-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-fluorobenzene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-fluorobenzene from 4-fluorophenylboronic acid and a suitable benzyl halide, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is a cornerstone in medicinal chemistry and materials science for the construction of diarylmethane scaffolds, which are prevalent in numerous biologically active compounds. This document details the underlying chemical principles, optimized reaction conditions, and a generalized experimental protocol.

Introduction

The synthesis of diarylmethanes, such as this compound, is of significant interest due to their presence as core structural motifs in a wide range of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as 4-fluorophenylboronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1] The reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[2]

The synthesis of this compound proceeds via the reaction of 4-fluorophenylboronic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction for the synthesis of this compound is illustrated below. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Pd(II) Complex (Bn-Pd-X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_aryl_complex Pd(II) Diaryl Complex (Bn-Pd-ArF) Transmetalation->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product Benzyl_Halide Benzyl Halide (Bn-X) Benzyl_Halide->OxAdd Boronic_Acid 4-Fluorophenylboronic Acid (ArF-B(OH)2) Borate Borate Complex Boronic_Acid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids, providing a comparative overview of different catalytic systems and their efficiencies. While not all entries are for the exact synthesis of this compound, they represent analogous and relevant transformations.

EntryBenzyl Halide (Equiv.)Arylboronic Acid Derivative (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromide (1.0)Potassium phenyltrifluoroborate (1.01)PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)THF/H₂O (10:1)772382[1]
2Benzyl chloride (1.0)Phenylboronic acid (1.5)0.26 mol% Pd on KAPs(Ph-PPh₃)-K₃PO₄·3H₂O (2.0)Ethanol800.0899--INVALID-LINK--
3Benzyl bromide (1.0)3-Methoxybenzeneboronic acid (1.5)Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3.0)DMFMW0.3365[3]
41-bromo-4-fluorobenzene (1.0)4-fluorophenylboronic acid (1.2)G-COOH-Pd-10 (15 mg)-K₂CO₃ (2.0)DMF/H₂O (95:5)1103>95 (conversion)[4]
5Benzyl chloride (1.0)3,5-Difluorophenylboronic acid (1.5)0.26 mol% Pd on KAPs(Ph-PPh₃)-K₃PO₄·3H₂O (2.0)Ethanol800.3392--INVALID-LINK--

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures.

Materials:

  • 4-Fluorophenylboronic acid

  • Benzyl bromide or Benzyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., SPhos, JohnPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0-1.2 equivalents), the palladium catalyst (0.5-5 mol%), and any phosphine ligand.

  • Addition of Reagents: Add the base (2.0-3.0 equivalents) to the flask. The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Substrate Addition: The chosen anhydrous solvent is added via syringe, followed by the addition of the benzyl halide (1.0 equivalent).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 70-110 °C) and stirred vigorously for the specified time (ranging from minutes to several hours). The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. If a single solvent was used, it may be removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound from 4-fluorophenylboronic acid and a benzyl halide. The choice of reaction parameters, including the palladium catalyst, ligand, base, and solvent, significantly influences the reaction's efficiency. This guide provides researchers and drug development professionals with the necessary technical information to successfully perform this important transformation, enabling the synthesis of valuable diarylmethane-containing molecules. Further optimization may be required for specific applications and scaling up the reaction.

References

"Physical and chemical properties of 1-Benzyl-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 1-Benzyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is an aromatic organic compound that serves as a vital intermediate in various fields, including medicinal chemistry, materials science, and the synthesis of fine chemicals.[1] Its structure, featuring a benzyl group attached to a fluorinated benzene ring, imparts unique chemical properties that make it a valuable building block for creating complex molecules with specific biological activities and material characteristics.[1] The presence of the fluorine atom, in particular, is significant in drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and safety information.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₁F[4]
Molecular Weight 186.23 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 260-265 °C[1]
Solubility in Water Low (hydrophobic nature)[1]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, acetone)[1]
Table 2: Safety and Handling
ParameterInformationSource
GHS Signal Word Warning[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and oxidizing agents.[1][5]
Incompatible Materials Strong oxidizing agents, acids, bases.[1][5]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety goggles).[1][5][6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two main structural components: the fluorinated benzene ring and the benzyl group.

  • Fluorobenzene Ring Reactivity : The fluorine atom on the benzene ring exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[7][8] While halogens are generally deactivating towards electrophilic aromatic substitution compared to benzene, fluorine is the least deactivating among them.[9] The resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. However, since the para position is occupied by the benzyl group, electrophilic substitution will predominantly occur at the positions ortho to the fluorine.

  • Benzylic Position Reactivity : The methylene bridge (-CH₂-) is a benzylic position, which is typically reactive towards radical substitution and oxidation reactions.

The interplay of these features makes this compound a versatile intermediate. It can participate in further functionalization on either aromatic ring or at the benzylic carbon, allowing for the synthesis of diverse and complex molecular architectures.[1]

Logical Relationship: Electronic Effects on Reactivity

The following diagram illustrates the influence of the fluorine substituent on the aromatic ring's reactivity towards electrophiles.

G cluster_0 Electronic Effects of Fluorine Fluorine Fluorine Atom on Benzene Ring Inductive Inductive Effect (-I) • Strong electron withdrawal • Deactivates ring Fluorine->Inductive exerts Resonance Resonance Effect (+R) • π-electron donation • Directs ortho/para Fluorine->Resonance exerts Reactivity Overall Reactivity • Ring is slightly deactivated • Electrophilic substitution occurs ortho to Fluorine Inductive->Reactivity Resonance->Reactivity G start Start: Assemble Reactants (4-Fluorophenylboronic acid, Base, Pd Catalyst) inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) start->inert add_reagents Add Degassed Solvent and Benzyl Halide inert->add_reagents heat Heat to Reflux (80-110 °C) add_reagents->heat monitor Monitor Reaction (TLC / GC) heat->monitor workup Aqueous Workup (Cool, add H₂O, Extract) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify end_product End Product: This compound purify->end_product

References

"1-Benzyl-4-fluorobenzene CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, purification, and characterization of 1-Benzyl-4-fluorobenzene. It also explores the significance of the diarylmethane scaffold in medicinal chemistry, offering context for its application in drug discovery and development.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is a key intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activity.

PropertyValueReference
CAS Number 587-79-1[1][2]
Molecular Formula C₁₃H₁₁F[1][2]
Molecular Weight 186.23 g/mol [1][2]
Appearance Colorless liquid[3]
Synonyms 4-Fluorodiphenylmethane

Synthesis Methodologies

This compound can be synthesized through several established methods in organic chemistry. The two most common and effective routes are the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation.

Suzuki-Miyaura Cross-Coupling Reaction

This modern and versatile method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of this compound, this typically involves the coupling of a benzyl halide with 4-fluorophenylboronic acid.

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura cross-coupling is as follows:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) with a suitable ligand like JohnPhos (4-10 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of tetrahydrofuran and water (THF/H₂O).

  • Reactant Addition: Add benzyl bromide or benzyl chloride (1.0 equivalent) to the mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from 80°C to 110°C, potentially utilizing microwave irradiation to shorten reaction times.[4]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_output Product & Purification 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid Reaction_Vessel Combine in Solvent (e.g., DMF) 4-Fluorophenylboronic Acid->Reaction_Vessel Benzyl Halide Benzyl Halide Benzyl Halide->Reaction_Vessel Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction_Vessel Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction_Vessel Heating Heat under Inert Atmosphere (80-110°C) Reaction_Vessel->Heating Reaction Workup Aqueous Workup & Extraction Heating->Workup Crude_Product Crude Product Workup->Crude_Product Purification Flash Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Friedel_Crafts_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_output Product & Purification Fluorobenzene Fluorobenzene Reaction_Vessel Combine Reactants at Low Temperature Fluorobenzene->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., Benzyl Chloride) Alkylating_Agent->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Stirring Stir at Room Temp or with Gentle Heat Reaction_Vessel->Stirring Alkylation Quenching Quench with Ice Water Stirring->Quenching Crude_Product Crude Product Quenching->Crude_Product Purification Flash Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Drug_Discovery_Logic cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_application Application in Drug Discovery Starting_Materials Simple Aromatics (e.g., Fluorobenzene, Benzyl Halide) Intermediate This compound Starting_Materials->Intermediate Suzuki or Friedel-Crafts Scaffold Diarylmethane Scaffold Intermediate->Scaffold is a Functionalization Addition of Functional Groups Drug_Candidates Novel Drug Candidates Functionalization->Drug_Candidates leads to Scaffold->Functionalization undergoes Biological_Targets Interaction with Biological Targets (e.g., Enzymes, Receptors) Drug_Candidates->Biological_Targets designed for

References

Spectroscopic Profile of 1-Benzyl-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Benzyl-4-fluorobenzene, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally-derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.25 - 7.35m-H-2', H-3', H-4', H-5', H-6'
~7.15tJ ≈ 8.7 HzH-2, H-6
~6.95tJ ≈ 8.7 HzH-3, H-5
~3.95s--CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161.5 (d, ¹JCF ≈ 245 Hz)C-4
~140.5C-1'
~137.0C-1
~130.0 (d, ³JCF ≈ 8 Hz)C-2, C-6
~129.0C-3', C-5'
~128.5C-2', C-6'
~126.5C-4'
~115.0 (d, ²JCF ≈ 21 Hz)C-3, C-5
~41.0-CH₂-

Disclaimer: The NMR data presented above are predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
~2925, ~2855MediumAliphatic C-H Stretch (-CH₂-)
~1605, ~1510, ~1450Strong, MediumAromatic C=C Bending
~1220StrongC-F Stretch
~820Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
186~60[M]⁺ (Molecular Ion)
109~100[M - C₆H₅]⁺ (Fluorotropylium ion)
91~80[C₇H₇]⁺ (Tropylium ion)
77~30[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[2]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[2]

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

IR Spectroscopy
  • Sample Preparation (Thin Film Method for a Liquid Sample) :

    • Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, and gently rotate the plates to spread the liquid into a thin, uniform film.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition :

    • Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[4]

Mass Spectrometry
  • Sample Introduction :

    • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

    • The sample is vaporized in a high vacuum environment.[5]

  • Ionization :

    • In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[5][6]

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Weighing and Dissolution Filt Filtration Prep->Filt NMR NMR Spectrometer Filt->NMR IR IR Spectrometer Filt->IR MS Mass Spectrometer Filt->MS Proc Data Processing NMR->Proc IR->Proc MS->Proc Interp Spectral Interpretation Proc->Interp Struct Structure Elucidation Interp->Struct

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzyl-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-benzyl-4-fluorobenzene derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a benzyl group can profoundly influence the physicochemical properties, conformational preferences, and biological activities of these molecules. Understanding their three-dimensional structure at an atomic level is paramount for rational drug design and the development of novel materials.

This document outlines the key experimental protocols for determining the crystal structure of these derivatives, presents a comparative analysis of their crystallographic data, and discusses the implications of their structural features.

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of this compound derivatives is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general approach involves the reaction of a suitable precursor with 1-(bromomethyl)-4-fluorobenzene or a related benzylating agent. For instance, the synthesis of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-benzylpyrrolidine-2,4-dione with 1-(bromomethyl)-4-fluorobenzene in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Following successful synthesis and purification, the crucial step of crystallization is performed to obtain single crystals of high quality, which are essential for X-ray diffraction analysis. A common technique is slow evaporation, where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol) and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

The collected data are then processed to solve and refine the crystal structure. This computational process involves determining the unit cell dimensions, space group, and ultimately the positions of all atoms within the asymmetric unit. Software packages such as SHELXT and OLEX2 are commonly employed for structure solution and refinement.

The following diagram illustrates the general experimental workflow for crystal structure determination:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A generalized workflow for crystal structure determination.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives and related structures, providing a basis for comparative analysis.

Table 1: Crystallographic Data for Selected this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one[1]C₂₅H₂₁F₂NO₂TriclinicP-18.2272(14)11.2369(12)13.0669(16)108.033(11)107.656(13)100.256(12)1044.1(3)2
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide (related structure)C₂₅H₂₁FN₂O₆S----------

Data for the second compound was not fully available in the provided search results.

Table 2: Data Collection and Refinement Parameters

CompoundDiffractometerRadiationTemperature (K)Reflections CollectedIndependent ReflectionsR_intFinal R indices (I > 2σ(I))
5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one[1]--213-3036-R1 = 0.0625, wR2 = 0.1820

Detailed diffractometer and radiation source information were not specified in the initial search results.

Structural Insights and Biological Relevance

The crystal structures of this compound derivatives reveal key insights into their conformational preferences and intermolecular interactions, which are crucial for their biological activity. The fluorophenyl and benzyl moieties can adopt various orientations relative to the core scaffold, influencing how the molecule interacts with biological targets such as enzymes.

Several studies have highlighted the potential of benzyl derivatives as enzyme inhibitors. For example, some 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. The binding of these inhibitors to the kinase domain prevents the downstream signaling cascade that leads to programmed cell death.

The following diagram illustrates a generalized signaling pathway for enzyme inhibition, a common mechanism of action for many bioactive compounds, including potentially this compound derivatives.

signaling_pathway cluster_pathway Enzyme Inhibition Pathway cluster_outcome Biological Outcome Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Blocked Downstream Signaling Blocked Inhibitor This compound Derivative (Inhibitor) Inhibitor->Enzyme Blocks active site

Generalized pathway of competitive enzyme inhibition.

The structural data obtained from X-ray crystallography, combined with computational modeling, can guide the optimization of these derivatives to enhance their potency and selectivity as enzyme inhibitors, ultimately leading to the development of novel therapeutic agents.

References

"Solubility of 1-Benzyl-4-fluorobenzene in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Benzyl-4-fluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₁F. Its structure consists of a benzene ring substituted with a benzyl group and a fluorine atom at the para position. This compound is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorobenzyl moiety. Understanding its solubility is critical for its application in synthesis, purification, formulation, and various analytical techniques.

Qualitative Solubility Profile

Based on available chemical information, this compound is characterized as a nonpolar compound. Following the principle of "like dissolves like," it is known to be insoluble in water but soluble in a range of common organic solvents.[1] This includes, but is not limited to, ethanol, diethyl ether, and chloroform.[1]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH0.76225Data not availableData not available
EthanolC₂H₅OH0.65425Data not availableData not available
AcetoneC₃H₆O0.35525Data not availableData not available
TolueneC₇H₈0.09925Data not availableData not available
ChloroformCHCl₃0.25925Data not availableData not available
Diethyl Ether(C₂H₅)₂O0.11725Data not availableData not available
HexaneC₆H₁₄0.00925Data not availableData not available

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Polarity of the Solvent: As a nonpolar molecule, it will exhibit higher solubility in nonpolar solvents (e.g., toluene, hexane) and lower solubility in polar solvents (e.g., methanol, ethanol).

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The dissolution process is often endothermic, meaning that providing heat to the system favors the dissolution process.

  • Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces (specifically, London dispersion forces). Effective dissolution occurs when the solvent can overcome these forces and form new, energetically favorable interactions with the solute molecules.

  • Crystalline Structure: If this compound is in a solid state, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Volumetric flasks

  • Syringe filters (PTFE, 0.22 µm)

  • Vials with screw caps

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent.

    • Once the solvent has completely evaporated, reweigh the evaporating dish containing the solid residue.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (mass of residue (g) / volume of solvent (mL)) * 100

    • Molar Solubility (mol/L) = mass of residue (g) / (molecular weight of this compound * volume of solvent (L))

Spectroscopic Method (UV-Vis)

This method is suitable for rapid determination if this compound has a distinct chromophore.

Materials:

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution and Sampling:

    • Follow steps 1 and 2 of the gravimetric method to prepare a saturated solution and obtain a filtered sample.

  • Analysis and Calculation:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the study of solubility.

G Logical Framework for Solubility Assessment cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (C13H11F) structure Molecular Structure (Nonpolar, Aromatic) solute->structure forces Intermolecular Forces (van der Waals) solute->forces interaction Solute-Solvent Interaction ('Like Dissolves Like') solute->interaction solvent Organic Solvent polarity Polarity (e.g., Polar, Nonpolar) solvent->polarity solvent_forces Intermolecular Forces solvent->solvent_forces solvent->interaction solubility Solubility Outcome (Quantitative Value) interaction->solubility

Caption: Logical framework for assessing the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Shaking at Constant T) start->equilibration settling Settling of Undissolved Solid equilibration->settling filtration Filtration of Supernatant (0.22 µm Syringe Filter) settling->filtration analysis Analysis of Filtrate filtration->analysis gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analysis->gravimetric If using gravimetric spectroscopic Spectroscopic Method: Measure Absorbance analysis->spectroscopic If using spectroscopic calculation Calculate Solubility (g/100mL or mol/L) gravimetric->calculation spectroscopic->calculation end End calculation->end

Caption: General experimental workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-fluorobenzene is an aromatic hydrocarbon featuring a diphenylmethane core with a fluorine substituent on one of the phenyl rings. Its thermal stability is a critical parameter for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its behavior at elevated temperatures is essential for ensuring safe handling, storage, and processing, as well as for predicting potential degradation products. This guide provides a theoretical overview of the thermal stability and decomposition of this compound, including postulated decomposition pathways and generalized experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of this compound is primarily dictated by the strength of the bonds within the molecule. The weakest bond is expected to be the benzylic C-C bond connecting the two phenyl rings. For comparison, diphenylmethane, the parent compound, is known to decompose upon heating, emitting acrid smoke and fumes[1]. Studies on polymers containing diphenylmethane structures suggest that significant degradation occurs at temperatures above 200°C, with some derivatives showing stability up to approximately 300°C in an inert atmosphere[2][3].

The presence of a fluorine atom on one of the benzene rings is likely to influence the thermal stability. The C-F bond is one of the strongest single bonds in organic chemistry, and the fluorine substituent can affect the electron distribution within the aromatic ring, potentially strengthening the adjacent C-C bonds. However, it can also influence the reaction pathways upon decomposition. Fluorobenzene itself is a stable compound under normal conditions[4][5].

Based on these considerations, the onset of thermal decomposition for this compound in an inert atmosphere is likely to be in the range of 250-350°C. The exact temperature will depend on factors such as the heating rate and the presence of any impurities or catalysts.

Proposed Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond, the methylene bridge C-C bond.

Initiation: The primary initiation step is the cleavage of the bond between the benzyl group and the fluorinated phenyl group, forming a benzyl radical and a 4-fluorobenzyl radical.

Propagation and Termination: These initial radicals can then undergo a variety of reactions, including hydrogen abstraction, isomerization, and recombination. The benzyl radical is known to undergo complex rearrangements and fragmentation at high temperatures, potentially leading to the formation of smaller aromatic and aliphatic fragments[6]. The 4-fluorobenzyl radical will also participate in similar reactions.

Possible decomposition products could include:

  • Toluene and fluorotoluene (from hydrogen abstraction)

  • Bibenzyl and its fluorinated derivatives (from radical recombination)

  • Stilbene and its fluorinated derivatives (from further reactions of bibenzyl)

  • Smaller fragments such as benzene, fluorobenzene, methane, and various polycyclic aromatic hydrocarbons (PAHs) resulting from more extensive fragmentation and rearrangement at higher temperatures.

A simplified, proposed decomposition pathway is illustrated in the diagram below.

DecompositionPathway This compound This compound Benzyl_Radical Benzyl Radical This compound->Benzyl_Radical Heat (Initiation) 4-Fluorobenzyl_Radical 4-Fluorobenzyl Radical This compound->4-Fluorobenzyl_Radical Heat (Initiation) Decomposition_Products Toluene, Fluorotoluene, Bibenzyls, Stilbenes, PAHs Benzyl_Radical->Decomposition_Products Propagation/ Termination 4-Fluorobenzyl_Radical->Decomposition_Products Propagation/ Termination

Figure 1: Proposed initial steps in the thermal decomposition of this compound.

Hypothetical Quantitative Data

The following table summarizes the predicted thermal decomposition data for this compound based on analysis of analogous compounds. This is not experimental data.

ParameterPredicted ValueAnalytical TechniqueAtmosphere
Onset Decomposition Temp. (Tonset)250 - 350 °CTGANitrogen/Argon
Temperature at Max. Decomposition Rate300 - 400 °CDTGNitrogen/Argon
Endothermic/Exothermic DecompositionEndothermic initiallyDSCNitrogen/Argon

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Objective: To determine the enthalpy changes associated with thermal decomposition (i.e., whether the process is endothermic or exothermic).

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 450°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks will indicate the nature of the thermal events.

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during the decomposition process.

The general workflow for the thermal analysis is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample_Weighing Weigh Sample (2-10 mg) Pan_Loading Load into TGA/DSC Pan Sample_Weighing->Pan_Loading TGA TGA Analysis Pan_Loading->TGA DSC DSC Analysis Pan_Loading->DSC TGA_MS_FTIR TGA-MS/FTIR (EGA) TGA->TGA_MS_FTIR Mass_Loss Mass Loss Profile TGA->Mass_Loss Heat_Flow Heat Flow Curve DSC->Heat_Flow Product_ID Decomposition Product Identification TGA_MS_FTIR->Product_ID

Figure 2: Generalized experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data for this compound is lacking, a theoretical assessment based on analogous compounds provides valuable insights into its expected thermal stability and decomposition behavior. It is predicted to be a moderately stable compound, with decomposition likely initiating in the 250-350°C range via cleavage of the central C-C bond. The subsequent decomposition is expected to be a complex process involving various radical reactions. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the thermal properties of this compound, which is crucial for its safe and effective use in research and industry. Further experimental work is necessary to validate these theoretical predictions and to fully characterize the thermal decomposition of this compound.

References

The Advent and Synthetic Evolution of 1-Benzyl-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and historical synthesis of 1-Benzyl-4-fluorobenzene, a significant fluorinated aromatic compound. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthetic pathways, detailed experimental protocols, and quantitative data.

The journey of this compound, from its theoretical conception to its synthesis, is intertwined with the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry and materials science, often imparting unique and desirable properties. This document traces the historical milestones in the synthesis of this compound and provides a detailed examination of the primary synthetic methodologies developed over time.

Historical Perspective: The Dawn of Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds has been a subject of intense investigation for over a century. Early methods were often characterized by harsh reaction conditions and modest yields. The development of organofluorine chemistry began before elemental fluorine was even isolated, with early reports of aromatic fluorination methodologies appearing in the early 20th century.[1] A significant breakthrough was the Schiemann reaction in 1927, which involved the thermal decomposition of diazonium salts in the presence of fluoroboric acid to produce fluorinated aromatic compounds.[1] Another key development was the nucleophilic halogen exchange (Halex) process, first reported by Gottlieb in 1936, which utilized potassium fluoride to replace other halogens on an aromatic ring.[1]

While the exact date of the first synthesis of this compound is not prominently documented in readily available historical records, its preparation became feasible with the advent of more sophisticated C-C bond-forming reactions in the latter half of the 20th century. The initial approaches to similar diarylmethane structures were often extensions of classical electrophilic aromatic substitution reactions, which were later supplemented and, in many cases, surpassed by the development of transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: Friedel-Crafts type reactions and transition-metal-catalyzed cross-coupling reactions. Each of these methodologies offers distinct advantages and has undergone significant evolution to improve efficiency, selectivity, and functional group tolerance.

Friedel-Crafts Benzylation of Fluorobenzene

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, represents a foundational method for the alkylation of aromatic rings.[2] In the context of this compound synthesis, this involves the electrophilic substitution of a proton on the fluorobenzene ring with a benzyl group, typically derived from a benzyl halide or benzyl alcohol.

The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the benzylating agent to generate a carbocation or a polarized complex that is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product, this compound, often being the major product due to steric hindrance at the ortho positions.

Logical Workflow for Friedel-Crafts Benzylation:

Friedel_Crafts_Benzylation reagents Fluorobenzene + Benzyl Chloride activation Activation of Benzyl Chloride reagents->activation catalyst Lewis Acid (e.g., AlCl₃) catalyst->activation electrophile Formation of Benzyl Carbocation/ Polarized Complex activation->electrophile attack Electrophilic Aromatic Substitution electrophile->attack intermediate Sigma Complex (Arenium Ion) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product This compound deprotonation->product fluorobenzene Fluorobenzene fluorobenzene->attack

Caption: Friedel-Crafts benzylation of fluorobenzene.

Experimental Protocol: Friedel-Crafts Benzylation

A representative procedure for the synthesis of this compound via Friedel-Crafts alkylation is as follows:

To a stirred solution of fluorobenzene (excess, acting as both reactant and solvent) at 0 °C, anhydrous aluminum chloride (catalytic amount) is added portion-wise. Benzyl chloride is then added dropwise over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

ParameterValue
Reactants Fluorobenzene, Benzyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield Moderate to Good (typically 60-80%)
Transition-Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls and related structures, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Several cross-coupling strategies can be employed for the synthesis of this compound.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for the formation of C-C bonds.[3] For the synthesis of this compound, this can be achieved by coupling 4-fluorophenylboronic acid with a benzyl halide (e.g., benzyl bromide) or by coupling a 4-fluorobenzyl halide with phenylboronic acid.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling reactants 4-Fluorophenylboronic Acid + Benzyl Bromide cycle Catalytic Cycle reactants->cycle catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->cycle base Base (e.g., K₂CO₃) base->cycle product This compound cycle->product

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

In a reaction vessel, 4-fluorophenylboronic acid, benzyl bromide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.

ParameterValue
Reactants 4-Fluorophenylboronic Acid, Benzyl Bromide
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Toluene/Ethanol/Water or DMF
Temperature 80-110 °C
Reaction Time 4-12 hours
Yield Good to Excellent (typically 70-95%)[4][5]

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] To synthesize this compound, one could react 4-fluorophenylmagnesium bromide with benzyl chloride or 4-fluorobenzylmagnesium chloride with bromobenzene. The high reactivity of Grignard reagents necessitates the use of anhydrous conditions and can limit the compatibility with certain functional groups.

Logical Workflow for Kumada Coupling:

Kumada_Coupling reactants 4-Fluorophenylmagnesium Bromide + Benzyl Chloride cycle Catalytic Cycle reactants->cycle catalyst Ni or Pd Catalyst (e.g., NiCl₂(dppp)) catalyst->cycle product This compound cycle->product Negishi_Coupling reactants 4-Fluorobenzylzinc Chloride + Phenyl Bromide cycle Catalytic Cycle reactants->cycle catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) catalyst->cycle product This compound cycle->product

References

Unveiling the Toxicological Profile of 1-Benzyl-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety data for 1-Benzyl-4-fluorobenzene and its structural analogs. Due to the limited publicly available data for this compound, information from structurally related compounds has been included to provide a comparative safety assessment. This information is intended for professional use and should not be substituted for a formal risk assessment.

Executive Summary

This compound is an aromatic organic compound with applications in chemical synthesis. A thorough understanding of its toxicological and safety profile is paramount for its safe handling and for predicting the potential adverse effects of related novel chemical entities. This guide synthesizes the available hazard information for this compound and provides a comparative analysis with its structural analogs: benzylbenzene (diphenylmethane), toluene, and benzyl chloride. The data indicates that this compound is likely to be a skin, eye, and respiratory irritant. The toxicological profile of its analogs suggests potential for systemic effects, including central nervous system depression, particularly with significant exposure.

Hazard Identification and Classification

Based on available supplier safety data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary hazards associated with direct contact are related to irritation of the skin, eyes, and respiratory system.

Quantitative Toxicological Data

Table 1: Acute Oral Toxicity Data for Structural Analogs

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Benzylbenzene (Diphenylmethane)101-81-5Rat2250[1][2]
Toluene108-88-3Rat636
Benzyl chloride100-44-7Rat560 - 1231[3][4]

Table 2: Acute Dermal Toxicity Data for Structural Analogs

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Toluene108-88-3Rabbit12000 - 14100[5]
Benzylbenzene (Diphenylmethane)101-81-5Rabbit> 5000[6]

Table 3: Acute Inhalation Toxicity Data for Structural Analogs

CompoundCAS NumberTest SpeciesLC50Exposure TimeReference
Benzyl chloride100-44-7Rat150 ppm2 hours[7]
Benzyl chloride100-44-7Mouse80 ppm2 hours[7]
Toluene108-88-3Rat26700 ppm1 hour[5]
Toluene108-88-3Mouse440 ppm24 hours

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on OECD and US EPA guidelines. These represent the standard methodologies that would be employed to generate the data presented in the tables above.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)[10][11]
  • Test Species: Typically, nulliparous, non-pregnant female rats are used.

  • Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Fasting: Animals are fasted overnight prior to administration of the test substance.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The vehicle used is typically water or corn oil.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Test Species: Albino rabbits are commonly used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied to a small area (approximately 10% of the body surface area) of the shaved skin and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

  • Scoring of Skin Reactions: Skin irritation is evaluated at specified intervals.

Acute Inhalation Toxicity (Following OECD Guideline 403)[12][13]
  • Test Species: Rats are the preferred species.

  • Exposure Method: Exposure is typically "nose-only" to prevent ingestion of the test substance from grooming. The animals are placed in restraining tubes with their noses exposed to the test atmosphere within an inhalation chamber.

  • Exposure Duration: A standard exposure duration is 4 hours.

  • Concentration Monitoring: The concentration of the test substance in the inhalation chamber is monitored continuously.

  • Observation Period: Animals are observed for mortality and signs of toxicity for 14 days post-exposure.

Dermal and Eye Irritation (Following OECD Guidelines 404 and 405)[14][15][16]
  • Test Species: Albino rabbits are used for both tests.

  • Dermal Irritation: A small amount of the test substance is applied to a patch of shaved skin and observed for signs of erythema (redness) and edema (swelling) at various time points.

  • Eye Irritation: A small amount of the test substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of aromatic hydrocarbons, including halogenated ones, can be mediated through several mechanisms. A key pathway implicated in the toxicity of many of these compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic hydrocarbons are ligands for the AhR, a ligand-activated transcription factor.[8][10] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.[10] While this is a detoxification pathway, aberrant and sustained activation can lead to the production of reactive metabolites and oxidative stress, contributing to cellular damage and toxicity.

AhR_Signaling_Pathway Ligand Aromatic Hydrocarbon AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Dimer Activated_AhR->Dimer Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induction Toxic_Response Toxic Response (Oxidative Stress, Cell Damage) Gene_Transcription->Toxic_Response Toxicological_Assessment_Workflow Start New Chemical Entity (e.g., this compound) In_Silico In Silico Assessment (QSAR, Read-Across) Start->In_Silico In_Vitro In Vitro Testing (e.g., Ames test, Cell viability) In_Silico->In_Vitro Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) In_Vitro->Acute_Tox Irritation Irritation & Sensitization (Skin, Eye) Acute_Tox->Irritation Repeated_Dose Repeated Dose Toxicity (Sub-acute, Sub-chronic) Irritation->Repeated_Dose Genotox Genotoxicity Testing Repeated_Dose->Genotox Repro_Dev_Tox Reproductive & Developmental Toxicity Genotox->Repro_Dev_Tox Carcinogenicity Carcinogenicity Bioassay Repro_Dev_Tox->Carcinogenicity Risk_Assessment Hazard Identification & Risk Assessment Carcinogenicity->Risk_Assessment End Safe Handling Guidelines & Regulatory Submission Risk_Assessment->End

References

A Technical Guide to the Research Applications of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-fluorobenzene is an aromatic organic compound featuring a fluorinated benzene ring linked to a benzyl group. This unique structural combination makes it a significant building block in various scientific domains, particularly in medicinal chemistry and materials science. The incorporation of a fluorine atom can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] Consequently, the fluorobenzyl motif is a privileged scaffold in the design of novel therapeutic agents and advanced materials.[2] This technical guide explores the synthesis, properties, and potential research applications of this compound, providing a framework for its utilization in innovative research and development projects.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in research. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁F[3]
Molecular Weight 186.22 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 260-265 °C[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)[4]
CAS Number 587-79-1[5]

Synthesis and Reactivity

Synthesis

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki coupling reaction.[4] This reaction involves the cross-coupling of an organoboron compound (4-fluorophenylboronic acid) with an organohalide (benzyl halide) and is a robust and widely used method for forming carbon-carbon bonds.[6][7]

Synthesis_Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid Reaction_Vessel Suzuki Coupling 4-Fluorophenylboronic_Acid->Reaction_Vessel Benzyl_Halide Benzyl Halide (X = Br, Cl) Benzyl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound via Suzuki coupling.

Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups. The fluorinated benzene ring is generally stable due to its aromaticity but can undergo electrophilic substitution reactions. The benzyl C-H bonds exhibit increased reactivity and can be sites for oxidation or other functionalization.[8] The molecule serves as a key intermediate, allowing for the introduction of the 4-fluorobenzyl moiety into more complex molecular architectures through various organic reactions.[4]

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The presence of fluorine can enhance drug-like properties, making it a desirable feature in medicinal chemistry.[9]

  • Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings. Derivatives of this compound could be synthesized and screened for activity against various cancer cell lines. For example, the scaffold could be elaborated to target protein-protein interactions, such as those involving the Bcl-2 family of proteins which are crucial in apoptosis.

  • Antimicrobial Agents: The fluoroquinolone class of antibiotics demonstrates the importance of fluorine in antibacterial drug design. Novel derivatives based on the this compound core could be explored for their potential to overcome existing antibiotic resistance mechanisms.

  • Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration. This makes the scaffold a candidate for developing drugs targeting CNS disorders, such as antidepressants or antipsychotics.[9]

  • PET Radiotracers: The stable ¹⁹F isotope can be substituted with the positron-emitting ¹⁸F isotope. This allows for the synthesis of radiolabeled tracers for use in Positron Emission Tomography (PET) imaging, a powerful tool in both clinical diagnostics and preclinical drug development research.[10]

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Kinase_Cascade->Cell_Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Materials Science

The rigid, aromatic structure of this compound makes it a candidate for the synthesis of advanced materials.[4]

  • High-Performance Polymers: It can be used as a monomer or a precursor to monomers for creating polymers with high thermal stability and specific electronic properties.

  • Organic Electronics: Derivatives could be investigated for applications in organic light-emitting diodes (OLEDs) or other organic electronic devices where the electronic properties of the fluorinated aromatic system can be exploited.

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling for Synthesis

This protocol provides a general procedure for the synthesis of diarylmethanes, adaptable for this compound.[11][12]

  • Reaction Setup: To a sealable reaction vessel, add 4-fluorophenylboronic acid (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Solvent Addition: Add a 10:1 mixture of a suitable organic solvent (e.g., THF or CPME) and water to achieve a final concentration of 0.1 M with respect to the limiting reagent.

  • Reactant Addition: Add benzyl bromide (1.0 eq.) to the mixture.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

  • Heating: Heat the reaction mixture to 75-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

Protocol_Suzuki_Workflow Start Start Setup Combine Boronic Acid, Base, and Pd Catalyst Start->Setup Add_Solvent Add Solvent/Water Mixture Setup->Add_Solvent Add_Halide Add Benzyl Halide Add_Solvent->Add_Halide Inert Purge with Inert Gas & Seal Vessel Add_Halide->Inert Heat Heat and Stir (75-90°C, 12-24h) Inert->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute with Water, & Extract with Organic Solvent Monitor->Workup Complete Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for a generalized Suzuki coupling reaction.

Protocol 2: Generalized MTT Assay for Anticancer Activity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol_MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-Well Plate Start->Seed_Cells Incubate_1 Incubate 24h for Attachment Seed_Cells->Incubate_1 Treat_Cells Treat with Serial Dilutions of Test Compound Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Dissolve Formazan Crystals with Solubilizing Agent Incubate_3->Solubilize Measure Read Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and Determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an MTT cell viability assay.

Spectroscopic Data for a Related Derivative

While comprehensive data for the parent compound is proprietary to suppliers, data for derivatives are available in the literature. The following table presents NMR data for a triazole derivative, 1-Benzyl-4-(4-fluoro-phenyl)-1H-1,2,3-triazole, which incorporates the this compound scaffold.[13]

Data TypeChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR (400 MHz, CDCl₃)7.75-7.78 (m, 2H), 7.62 (s, 1H), 7.30-7.40 (m, 5H), 7.07-7.11 (m, 2H), 5.58 (s, 2H)
¹³C NMR (100.6 MHz, CDCl₃)163.7, 161.3, 147.2, 134.5, 129.0, 128.7, 127.9, 127.4, 127.3, 126.7, 119.3, 115.8, 115.5, 54.1

Conclusion

This compound is a versatile chemical entity with considerable potential for research and development. Its utility as a key intermediate in organic synthesis, combined with the advantageous properties conferred by the fluorobenzyl group, makes it an attractive scaffold for creating novel molecules with applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical methodologies to encourage further exploration of this compound and its derivatives in the pursuit of scientific innovation.

References

Methodological & Application

Application Note: Synthesis of 1-Benzyl-4-fluorobenzene via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diarylmethane structural motif is a crucial component in numerous pharmaceuticals, biologically active compounds, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and powerful methods for forming carbon-carbon bonds.[1][2] This protocol details the synthesis of 1-Benzyl-4-fluorobenzene by coupling a benzyl halide with a 4-fluorophenylboron reagent. This sp³-sp² cross-coupling leverages the mild reaction conditions, high functional group tolerance, and the use of environmentally benign boronic acid derivatives characteristic of the Suzuki reaction.[1][2][3] The application of palladium catalysts, often in conjunction with specific phosphine ligands, facilitates this transformation with high efficiency and yields.[1]

This document provides a detailed experimental protocol, a summary of reaction parameters from relevant literature, and diagrams illustrating the experimental workflow and the catalytic cycle of the reaction, intended for use by researchers in organic synthesis and drug development.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of benzyl halides.[4][5]

Materials and Reagents:

  • Benzyl Bromide (or Benzyl Chloride)

  • 4-Fluorophenylboronic Acid (or Potassium 4-Fluorophenyltrifluoroborate)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane complex) or Pd(OAc)₂ with a suitable ligand.

  • Ligand (if required): e.g., JohnPhos, PPh₃. A ligand-free system with PdCl₂ can also be effective.

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous Tetrahydrofuran (THF) and Degassed Water, or Toluene.

  • Other: Anhydrous Sodium Sulfate (Na₂SO₄), Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Hexanes, Silica Gel.

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert nitrogen atmosphere, add 4-Fluorophenylboronic Acid (1.2 mmol, 1.2 eq.), the selected Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 eq.), and the Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%).

  • Addition of Reagents: Add the solvent system, for example, a 10:1 mixture of THF and degassed water (5 mL). Stir the mixture for 10 minutes at room temperature to ensure homogeneity.

  • Initiation: Add Benzyl Bromide (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 2 to 24 hours.[4][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reaction Parameters

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura cross-coupling reactions involving benzyl halides and arylboron reagents, which are analogous to the synthesis of this compound.

Entry Benzyl Halide Boron Reagent Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Benzyl BromidePotassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O772391[4]
2Benzyl BromidePhenylboronic Acidtrans-PdBr(N-Succ)(PPh₃)₂ (1)-Na₂CO₃THF/H₂O60288[5]
34-Fluorobenzyl ChloridePhenylboronic AcidKAPs(Ph-PPh₃)-Pd (0.26)-K₃PO₄·3H₂OEtOH800.594[6]
44-Nitrobenzyl IodidePhenylboronic AcidPdCl₂ (1.69)NoneK₂CO₃Acetone/H₂ORT-High
5Benzylic Bromide3-Methoxybenzeneboronic AcidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMFMW0.3350-70[7]
6Benzyl Fluoride4-Nitrophenylboronic AcidPd(OAc)₂ (5)P(o-tolyl)₃ (10)Cs₂CO₃Toluene1001860[8]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Add Boronic Acid, Base, Catalyst to Schlenk Tube - Add Solvent inert 2. Inert Atmosphere - Purge with N₂/Ar reagents->inert addition 3. Reactant Addition - Add Benzyl Bromide inert->addition reaction 4. Reaction - Heat to 70-80 °C - Monitor by TLC/GC addition->reaction workup 5. Aqueous Work-up - Cool to RT - Dilute with Water - Extract with Organic Solvent reaction->workup purify 6. Purification - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify product 7. Final Product - Pure this compound purify->product

Caption: A flowchart of the experimental procedure for synthesizing this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination product_out R¹-R² (Product) r1x_in R¹-X (Benzyl-Br) boron_in R²-B(OR)₂ (4-F-Ph-B(OH)₂) base_in Base (e.g., Cs₂CO₃)

Caption: The catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-fluorobenzene via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4-fluorobenzene, a diarylmethane structure, utilizing various palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is crucial for achieving high yield and purity. This guide offers a comparative overview of several common methods, including Suzuki-Miyaura, Negishi, Stille, Hiyama, and decarboxylative couplings, to aid researchers in choosing the optimal synthetic route.

Introduction to Diaryl Methane Synthesis

Diarylmethanes are significant structural motifs in many pharmaceutical compounds and biologically active molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of the key C(sp²)–C(sp³) bond in these molecules, offering high efficiency and functional group tolerance under mild conditions. The synthesis of this compound can be approached by coupling a benzyl derivative with a 4-fluorophenyl derivative. The choice of coupling partners and the palladium catalyst system, particularly the ligand, significantly impacts the reaction outcome.

Palladium Catalyst and Ligand Selection

The efficacy of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor and the associated ligand. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.

Common Palladium Precatalysts:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Palladium(II) chloride (PdCl₂)

Effective Ligands for C(sp²)–C(sp³) Coupling:

  • Buchwald Ligands: XPhos, SPhos, and CPhos are highly effective for various cross-coupling reactions, including those forming C-C bonds.[1][2] They are known to promote high catalytic turnover and are effective with challenging substrates.

  • Other Phosphine Ligands: Triphenylphosphine (PPh₃), dppf, and NiXantphos have also been successfully used in the synthesis of diarylmethanes.[3]

Comparative Analysis of Coupling Methods

The following sections detail various palladium-catalyzed methods for the synthesis of this compound. A summary of reaction conditions and yields for analogous systems is provided in the tables for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method that utilizes organoboron reagents. For the synthesis of this compound, this would typically involve the reaction of a benzyl halide with a 4-fluorophenylboronic acid or vice versa. The use of potassium aryltrifluoroborates as coupling partners has also been shown to be effective.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Diaryl Methane Synthesis

Coupling PartnersPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl bromide & 4-Fluorophenylboronic acid (analog)PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7712~90
4-Nitrobenzyl chloride & Phenylboronic acidPd/C (0.26)-K₂CO₃Toluene/H₂O800.25Trace
Benzyl carbonate & 4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
Diphenylmethyl pentafluorobenzoate & Arylboronic acid(η³-1-tBu-indenyl)Pd(IPr)Cl (0.25)-K₂CO₃Toluene/EtOH2512-2485-98

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.2 eq.), the benzyl halide (1.0 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and the solvent (e.g., 10:1 THF/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 77 °C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Benzyl Halide, 4-Fluorophenylboronic Acid, Base Catalyst Add Pd Precatalyst (e.g., PdCl2(dppf)) Reactants->Catalyst Solvent Add Solvent (e.g., THF/H2O) Catalyst->Solvent Heat Heat and Stir (e.g., 77°C, 12h) Solvent->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product This compound Purify->Product Negishi_Coupling_Logic Start Select Reactants: Benzyl Halide & 4-Fluorophenyl Halide Organozinc Prepare Organozinc Reagent (e.g., Benzylzinc bromide) Start->Organozinc CatalystSystem Choose Pd Catalyst & Ligand (e.g., Pd(OAc)2 / CPhos) Start->CatalystSystem Reaction Perform Negishi Coupling (Room Temperature) Organozinc->Reaction CatalystSystem->Reaction Product This compound Reaction->Product

References

The Versatility of 1-Benzyl-4-fluorobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Benzyl-4-fluorobenzene serves as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The incorporation of the 4-fluorobenzyl moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of novel therapeutic agents.

Application Notes

The 4-fluorobenzyl group, derived from this compound, is a common structural motif in a variety of drug candidates and approved medicines. Its utility stems from the unique properties of the fluorine atom, which can act as a bioisostere for a hydrogen atom or a hydroxyl group, enhancing metabolic stability and modulating electronic properties without significantly increasing steric bulk.[1] This strategic substitution has been successfully employed in the design of inhibitors for various enzymes and receptors implicated in a range of diseases.

Key Therapeutic Areas:
  • Oncology: The 4-fluorobenzyl moiety is a key component in the development of potent enzyme inhibitors for cancer therapy. Notably, it is found in inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. By inhibiting PARP, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a state of "synthetic lethality" can be induced, leading to selective tumor cell death.

  • Inflammatory Diseases: Compounds incorporating the this compound scaffold have shown promise as anti-inflammatory agents. One of the key targets in this area is Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of programmed cell death (necroptosis) and inflammation. Inhibition of RIPK1 kinase activity can block the inflammatory signaling cascade, offering a therapeutic strategy for various inflammatory conditions.

  • Infectious Diseases: The 4-fluorobenzyl group has been incorporated into novel antibacterial agents. For example, it has been used in the design of fluoroquinolone analogues that exhibit potent activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase.[2]

Quantitative Data on Bioactive Compounds

The following table summarizes the biological activity of representative compounds synthesized using a 4-fluorobenzyl moiety, highlighting the potency of these derivatives against their respective targets.

Compound ClassTargetSpecific Compound ExampleIC50/EC50 (µM)Cell Line/Assay Condition
PARP Inhibitors PARP-16-(4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl)-4,5-dimethylpyridazin-3(2H)-one derivative0.002 - 0.0025Enzyme assay
RIPK1 Kinase Inhibitors RIPK11-(4-fluorobenzyl)-1H-pyrazole derivative0.160 (EC50)Cell necroptosis inhibitory assay
Anticancer Agents CDK21-(2-pyridinyl)-4-(4-fluorophenyl)-1H-pyrazole-3,5-diamine0.45 - 0.85Enzyme assay
Anti-inflammatory Agents iNOS/COX-22-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolInhibition of NO productionLPS-stimulated RAW 264.7 cells

Experimental Protocols

Detailed methodologies for the synthesis of key heterocyclic scaffolds incorporating the this compound moiety are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 1-(4-fluorobenzyl)-1H-pyrazole Derivatives

This protocol outlines a general procedure for the N-alkylation of a pyrazole ring with 4-fluorobenzyl bromide, a key step in the synthesis of various bioactive pyrazole derivatives.

Materials:

  • Pyrazole

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 1-(4-fluorobenzyl)-1H-pyrazole.

Protocol 2: Synthesis of 4-(4-fluorobenzyl)morpholine Derivatives

This protocol describes a method for the synthesis of N-substituted morpholines via reductive amination, a common and efficient method for forming C-N bonds.

Materials:

  • Morpholine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in dichloromethane, add 4-fluorobenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding enamine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield 4-(4-fluorobenzyl)morpholine.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular targets and synthetic strategies.

PARP1_DNA_Repair_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and PARylation cluster_2 DNA Repair Complex Recruitment cluster_3 DNA Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR NAD+ -> PARylation XRCC1 XRCC1 PARP1->XRCC1 PARylates & recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repaired_DNA Repaired DNA LIG3->Repaired_DNA seals nick POLB->Repaired_DNA fills gap PARP_Inhibitor PARP Inhibitor (e.g., containing 4-fluorobenzyl) PARP_Inhibitor->PARP1 inhibits

PARP1-mediated DNA single-strand break repair pathway.

RIPK1_Necroptosis_Pathway cluster_0 Stimulus cluster_1 Receptor Complex cluster_2 Necrosome Formation cluster_3 Cellular Outcome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits cIAP12 cIAP1/2 TRAF2->cIAP12 recruits RIPK1 RIPK1 cIAP12->RIPK1 ubiquitinates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates & activates Necroptosis Necroptosis (Cell Death & Inflammation) MLKL->Necroptosis oligomerizes & translocates to membrane RIPK1_Inhibitor RIPK1 Inhibitor (e.g., with this compound scaffold) RIPK1_Inhibitor->RIPK1 inhibits kinase activity

RIPK1-mediated necroptosis signaling pathway.

Experimental_Workflow cluster_0 Starting Material cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Products & Evaluation Start This compound or its precursor (4-Fluorobenzyl bromide) Alkylation N-Alkylation (e.g., on Pyrazole) Start->Alkylation ReductiveAmination Reductive Amination (e.g., with Morpholine) Start->ReductiveAmination Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Pyrazole 1-(4-Fluorobenzyl)pyrazole Alkylation->Pyrazole Morpholine 4-(4-Fluorobenzyl)morpholine ReductiveAmination->Morpholine Biaryl Substituted Biaryls Coupling->Biaryl Bioactive Bioactive Molecules Pyrazole->Bioactive Morpholine->Bioactive Biaryl->Bioactive Assay Biological Assays (IC50/EC50 Determination) Bioactive->Assay

General experimental workflow for drug discovery.

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-fluorobenzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4-fluorobenzene scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to modulate various biological targets. The presence of the fluorobenzene moiety can enhance metabolic stability and binding affinity, while the benzyl group provides a versatile point for synthetic modification to explore structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential therapeutic agents, with a focus on their application as kinase inhibitors in cancer drug discovery.

Data Presentation: Structure-Activity Relationship of Analogs

The following table summarizes the structure and in vitro anticancer activity of a series of N-benzyl-2-fluorobenzamide derivatives, which share a similar structural core with this compound, against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), as well as their anti-proliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. This data is presented to illustrate the importance of substituent effects on biological activity.

Compound IDR GroupEGFR IC₅₀ (nM)HDAC3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
1 H>10002.4510.32
2 4-F20.341.091.98
3 4-Cl35.181.282.56
4 4-CH₃89.211.875.43
5 4-OCH₃156.72.118.17

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a benzyl halide with an arylboronic acid.

Materials:

  • 4-Fluorobenzyl bromide

  • Substituted arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add 4-fluorobenzyl bromide (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase, such as those in the PI3K/Akt/mTOR pathway.

Materials:

  • Recombinant human kinase (e.g., PI3K, Akt, or mTOR)

  • Kinase-specific substrate

  • ATP

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the synthesized compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product cluster_3 Purification & Analysis 4-Fluorobenzyl Halide 4-Fluorobenzyl Halide Reaction Reaction 4-Fluorobenzyl Halide->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction This compound Derivative This compound Derivative Reaction->this compound Derivative Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Purification Purification This compound Derivative->Purification Characterization Characterization Purification->Characterization G Simplified PI3K/Akt/mTOR Signaling Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor (this compound Derivative) Inhibitor (this compound Derivative) Inhibitor (this compound Derivative)->PI3K Inhibitor (this compound Derivative)->Akt Inhibitor (this compound Derivative)->mTORC1

Application Notes and Protocols: 1-Benzyl-4-fluorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-benzyl-4-fluorobenzene as a key building block in the synthesis of advanced functional polymers for materials science. The introduction of the this compound moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability, modified solubility, and specific optical and dielectric characteristics.[1][2] This document outlines the synthesis of a functionalized monomer derived from this compound, its subsequent polymerization, and the characterization of the resulting polymer, providing detailed experimental protocols and data.

Introduction to this compound in Polymer Science

This compound is an aromatic compound that possesses a unique combination of a flexible benzyl group and a polar carbon-fluorine bond. While not directly polymerizable, it can be chemically modified to introduce a polymerizable functional group, such as a vinyl group, to create a novel monomer. The resulting polymer, poly(4-benzyl-1-vinyl-4-fluorobenzene), is a hypothetical material with promising properties for various applications in materials science, including high-performance plastics, dielectric materials, and specialty coatings. The presence of the fluorine atom is known to enhance thermal stability and hydrophobicity, while the benzyl group can influence the polymer's mechanical and processing characteristics.[1][2]

Synthesis of 4-Benzyl-1-vinyl-4-fluorobenzene Monomer

A potential route to a polymerizable derivative of this compound is through the introduction of a vinyl group. The following is a plausible synthetic pathway for 4-benzyl-1-vinyl-4-fluorobenzene.

Synthesis_Workflow A This compound B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 1-(4-Benzyl-2-fluorophenyl)ethan-1-one B->C D Reduction (NaBH4) C->D E 1-(4-Benzyl-2-fluorophenyl)ethan-1-ol D->E F Dehydration (Acid Catalyst, Heat) E->F G 4-Benzyl-1-vinyl-4-fluorobenzene F->G

Caption: Synthetic pathway for 4-benzyl-1-vinyl-4-fluorobenzene.

Experimental Protocol: Synthesis of 4-Benzyl-1-vinyl-4-fluorobenzene

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Friedel-Crafts Acylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ (1.1 equivalents).

    • Add acetyl chloride (1.1 equivalents) dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-(4-benzyl-2-fluorophenyl)ethan-1-one.

  • Reduction to Alcohol:

    • Dissolve the purified ketone (1 equivalent) in methanol.

    • Cool the solution to 0 °C.

    • Add NaBH₄ (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by adding water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(4-benzyl-2-fluorophenyl)ethan-1-ol.

  • Dehydration to Vinyl Monomer:

    • Add the alcohol to a flask with a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under vacuum and collect the distillate, which is the vinyl monomer.

    • Wash the distillate with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and distill under reduced pressure to obtain pure 4-benzyl-1-vinyl-4-fluorobenzene.

Polymerization of 4-Benzyl-1-vinyl-4-fluorobenzene

The synthesized monomer can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmention chain-Transfer (RAFT) polymerization, to achieve polymers with well-defined molecular weights and low dispersity.

Polymerization_Workflow Monomer 4-Benzyl-1-vinyl-4-fluorobenzene Reaction RAFT Polymerization (Heat, N2 atmosphere) Monomer->Reaction RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Anisole) Solvent->Reaction Polymer Poly(4-benzyl-1-vinyl-4-fluorobenzene) Reaction->Polymer

Caption: Workflow for RAFT polymerization of the monomer.

Experimental Protocol: RAFT Polymerization

Materials:

  • 4-Benzyl-1-vinyl-4-fluorobenzene (monomer)

  • 2-Cyanoprop-2-yl dithiobenzoate (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Prepare a stock solution of the monomer, RAFT agent, and initiator in anisole in a Schlenk flask. A typical molar ratio of [Monomer]:[RAFT]:[Initiator] would be 100:1:0.2.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • After reaching the desired conversion (e.g., 70-80%), quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization and Properties of Poly(4-benzyl-1-vinyl-4-fluorobenzene)

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and other relevant characteristics.

Table 1: Polymer Characterization Data (Hypothetical)

PropertyMethodResult
Number-Average Molecular Weight (Mₙ)Gel Permeation Chromatography (GPC)25,000 g/mol
Dispersity (Đ)GPC1.15
Glass Transition Temperature (T₉)Differential Scanning Calorimetry (DSC)135 °C
Decomposition Temperature (Tₔ, 5% wt loss)Thermogravimetric Analysis (TGA)380 °C
Refractive IndexEllipsometry1.58
Dielectric Constant (1 MHz)Dielectric Spectroscopy2.8

Potential Applications in Materials Science

Based on the anticipated properties of poly(4-benzyl-1-vinyl-4-fluorobenzene), several applications in materials science can be envisioned:

  • High-Performance Engineering Plastics: The polymer's expected high thermal stability and mechanical strength could make it suitable for applications requiring robust materials.

  • Low-k Dielectric Materials: The presence of fluorine can lower the dielectric constant, making the polymer a candidate for use as an insulator in microelectronics.

  • Optical Materials: The aromatic nature of the polymer suggests a high refractive index, which could be beneficial for applications in lenses, optical films, and coatings.

  • Hydrophobic Coatings: Fluorinated polymers are known for their water-repellent properties, suggesting potential use in protective and self-cleaning coatings.

Logical Relationship of Properties and Applications

Properties_Applications High_Tg High Glass Transition Temperature (Tg) Eng_Plastics Engineering Plastics High_Tg->Eng_Plastics High_Td High Decomposition Temperature (Td) High_Td->Eng_Plastics Low_k Low Dielectric Constant (k) Microelectronics Microelectronics Low_k->Microelectronics High_RI High Refractive Index (RI) Optical_Comp Optical Components High_RI->Optical_Comp Hydrophobicity Hydrophobicity Coatings Protective Coatings Hydrophobicity->Coatings

Caption: Relationship between polymer properties and potential applications.

Disclaimer: The synthesis and polymerization of 4-benzyl-1-vinyl-4-fluorobenzene, along with its characterization data, are presented as a hypothetical but scientifically plausible example to illustrate the potential of this compound in materials science. The provided protocols are based on established chemical principles and procedures for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

References

Application Notes and Protocols: 1-Benzyl-4-fluorobenzene as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-benzyl-4-fluorobenzene as a key intermediate in the synthesis of novel agrochemicals. While not a direct precursor to many mainstream agrochemicals, its strategic functionalization, primarily through oxidation to 4-fluorobenzophenone, opens pathways to various fungicidal and herbicidal scaffolds. This document outlines the synthetic transformations, detailed experimental protocols, and relevant data to facilitate its use in research and development.

Introduction

This compound is a diphenylmethane derivative that serves as a valuable building block in organic synthesis.[1] Its structural motif is present in various biologically active molecules. In the context of agrochemical development, the introduction of a fluorine atom can significantly enhance the efficacy, metabolic stability, and binding affinity of the final product. These notes detail the conversion of this compound to key synthons and their subsequent elaboration into potential agrochemical candidates.

Key Synthetic Transformation: Oxidation to 4-Fluorobenzophenone

The primary and most crucial transformation to unlock the potential of this compound in agrochemical synthesis is its oxidation to 4-fluorobenzophenone. This ketone is a known intermediate in the synthesis of various pharmaceuticals and can be adapted for the creation of agrochemical analogs.[2]

Reaction Pathway: Oxidation

The selective oxidation of the benzylic methylene bridge in this compound yields 4-fluorobenzophenone. This can be achieved using various oxidizing agents.

Oxidation_Pathway This compound This compound 4-Fluorobenzophenone 4-Fluorobenzophenone This compound->4-Fluorobenzophenone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, CrO3) Oxidizing_Agent->this compound

Caption: Oxidation of this compound to 4-fluorobenzophenone.

Experimental Protocol: Oxidation of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Acetone or a suitable organic solvent

  • Sulfuric acid (H₂SO₄, concentrated, if using CrO₃)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure (using KMnO₄):

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude 4-fluorobenzophenone by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation: Oxidation Reaction

ParameterValueReference
Starting MaterialThis compound-
Product4-Fluorobenzophenone[3]
Typical Yield70-85% (optimization dependent)General literature oxidation yields
Purity>95% after chromatographyStandard purification outcome

Application in Agrochemical Synthesis: From 4-Fluorobenzophenone to Fungicide Scaffolds

4-Fluorobenzophenone is a versatile precursor for the synthesis of various agrochemical scaffolds, particularly triazole fungicides. The general strategy involves the introduction of a triazole moiety, often via an epoxide intermediate.

Synthetic Pathway to a Triazole Fungicide Analog

This theoretical pathway illustrates how 4-fluorobenzophenone, derived from this compound, can be converted into a structure analogous to known triazole fungicides like flutriafol.

Fungicide_Synthesis cluster_0 From this compound cluster_1 Synthesis of Fungicide Analog A This compound B 4-Fluorobenzophenone A->B Oxidation C Epoxide Intermediate B->C Corey-Chaykovsky Reaction D Triazole Fungicide Analog C->D Reaction with 1,2,4-Triazole

Caption: Synthetic workflow from this compound to a triazole fungicide analog.

Experimental Protocol: Synthesis of a 2-(4-Fluorophenyl)-2-phenyloxirane (Epoxide Intermediate)

This protocol describes the epoxidation of 4-fluorobenzophenone, a key step towards triazole fungicides.

Materials:

  • 4-Fluorobenzophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 equivalents) and anhydrous DMSO.

  • Add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. Stir the mixture for 1 hour, or until the evolution of hydrogen gas ceases.

  • Dissolve 4-fluorobenzophenone (1 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be used in the next step without further purification or can be purified by column chromatography.

Experimental Protocol: Synthesis of a 1-(2-(4-Fluorophenyl)-2-phenyl-oxiran-2-yl)-1H-1,2,4-triazole (Triazole Fungicide Analog)

This protocol outlines the final step to introduce the triazole ring.

Materials:

  • 2-(4-Fluorophenyl)-2-phenyloxirane

  • 1,2,4-Triazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add 1,2,4-triazole (1.5 equivalents) to anhydrous DMF.

  • Add sodium hydride (1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the epoxide intermediate (1 equivalent) in anhydrous DMF dropwise to the triazole salt solution.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the final compound by recrystallization or silica gel chromatography.

Data Presentation: Synthesis of Triazole Fungicide Analog

StepStarting MaterialProductTypical Yield
14-Fluorobenzophenone2-(4-Fluorophenyl)-2-phenyloxirane80-90%
22-(4-Fluorophenyl)-2-phenyloxirane1-(2-(4-Fluorophenyl)-2-phenyl-oxiran-2-yl)-1H-1,2,4-triazole60-75%

Conclusion

This compound serves as a readily available starting material for the synthesis of 4-fluorobenzophenone, a key intermediate with broad applicability in the development of new agrochemicals. The protocols provided herein offer a foundational framework for researchers to explore the synthesis of novel fluorinated fungicides and other potential crop protection agents. The strategic incorporation of the fluorophenyl moiety from this compound can lead to the discovery of next-generation agrochemicals with improved performance characteristics.

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-fluorobenzene via Grignard Reaction with 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4-fluorobenzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the Grignard reaction of benzylmagnesium chloride with 4-fluorobenzaldehyde to yield (4-fluorophenyl)(phenyl)methanol. This intermediate is subsequently reduced to the target compound, this compound. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction workflow and mechanism to aid in comprehension and execution.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent with an aldehyde or ketone provides a versatile route to secondary and tertiary alcohols, respectively. In the context of drug discovery, the introduction of fluorinated motifs, such as a fluorophenyl group, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. The target molecule, this compound, incorporates both a flexible benzyl group and a fluorinated aromatic ring, making it a desirable scaffold for the synthesis of novel therapeutic agents and functional materials.

It is important to note that the direct product of the Grignard reaction between benzylmagnesium chloride and 4-fluorobenzaldehyde is the secondary alcohol, (4-fluorophenyl)(phenyl)methanol. The user-specified target, this compound, is obtained through a subsequent reduction of this alcohol intermediate. Alternative single-step syntheses of this compound, such as the Suzuki coupling of 4-fluorophenylboronic acid with a benzyl halide, exist but are not the focus of this Grignard-centric protocol.[1]

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Grignard Reaction

Benzylmagnesium chloride + 4-Fluorobenzaldehyde → (4-Fluorophenyl)(phenyl)methanol

Step 2: Reduction

(4-Fluorophenyl)(phenyl)methanol → this compound

Data Presentation

Table 1: Reactant and Product Properties
CompoundRoleMolecular FormulaMolar Mass ( g/mol )Physical State
Benzyl ChlorideGrignard PrecursorC₇H₇Cl126.58Colorless liquid
Magnesium TurningsReagentMg24.31Solid
4-FluorobenzaldehydeElectrophileC₇H₅FO124.11Colorless liquid
(4-Fluorophenyl)(phenyl)methanolIntermediateC₁₃H₁₁FO202.22Solid
This compoundFinal ProductC₁₃H₁₁F186.23Solid
Table 2: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1Grignard ReactionBenzylmagnesium chloride, 4-FluorobenzaldehydeAnhydrous Diethyl Ether or THF0 °C to Room Temp.1-2 hours~90
2Reduction (Ionic Hydrogenation)Triethylsilane, Trifluoroacetic AcidDichloromethane0 °C to Reflux1-3 hoursHigh
Table 3: Spectroscopic Data for (4-Fluorophenyl)(phenyl)methanol
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.40-7.25 (m, 9H, Ar-H), 5.81 (s, 1H, CH-OH), 2.20 (s, 1H, OH)
¹³C NMR (CDCl₃)δ (ppm): 162.5 (d, J=245 Hz), 143.5, 139.5 (d, J=3 Hz), 128.6, 128.2 (d, J=8 Hz), 127.8, 126.7, 115.4 (d, J=21 Hz), 75.8
IR (KBr, cm⁻¹)3350 (br, O-H), 3060, 3030 (C-H, aromatic), 1605, 1510 (C=C, aromatic), 1225 (C-F), 1070 (C-O)
Mass Spec. (EI, m/z)202 (M⁺), 183, 125, 105, 77
Table 4: Spectroscopic Data for this compound
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 7.05 (t, J=8.7 Hz, 2H, Ar-H), 6.95 (t, J=8.7 Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂)
¹³C NMR (CDCl₃)δ (ppm): 161.6 (d, J=244 Hz), 141.0, 137.2 (d, J=3 Hz), 130.3 (d, J=8 Hz), 129.0, 128.5, 126.2, 115.3 (d, J=21 Hz), 41.1
IR (KBr, cm⁻¹)3030 (C-H, aromatic), 2925 (C-H, aliphatic), 1600, 1510 (C=C, aromatic), 1220 (C-F)
Mass Spec. (EI, m/z)186 (M⁺), 109, 91

Experimental Protocols

Protocol 1: Synthesis of (4-Fluorophenyl)(phenyl)methanol via Grignard Reaction

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (one crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzyl chloride (1.1 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Benzylmagnesium Chloride:

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of benzyl chloride (1.1 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the benzyl chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.

    • Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude (4-fluorophenyl)(phenyl)methanol by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound via Ionic Hydrogenation

Materials:

  • (4-Fluorophenyl)(phenyl)methanol (1.0 eq)

  • Triethylsilane (Et₃SiH) (2.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (4-fluorophenyl)(phenyl)methanol (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • Add triethylsilane (2.0 eq) to the stirred solution.

    • Slowly add trifluoroacetic acid (10 eq) dropwise. An exotherm may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude this compound by flash column chromatography on silica gel using hexanes as the eluent.

Visualizations

Experimental Workflow

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction reagent_prep Preparation of Benzylmagnesium Chloride reaction Reaction with 4-Fluorobenzaldehyde reagent_prep->reaction Anhydrous Ether/THF workup1 Aqueous Work-up and Purification reaction->workup1 Quench with NH4Cl(aq) intermediate (4-Fluorophenyl)(phenyl)methanol workup1->intermediate reduction Ionic Hydrogenation intermediate->reduction Et3SiH, TFA DCM workup2 Aqueous Work-up and Purification reduction->workup2 Quench with NaHCO3(aq) product This compound workup2->product

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism: Grignard Reaction

Caption: Mechanism of the Grignard addition to the aldehyde.

Reaction Mechanism: Ionic Hydrogenation

Caption: Mechanism of the ionic hydrogenation reduction step.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be performed under a dry, inert atmosphere.

  • Anhydrous solvents are critical for the success of the Grignard reaction.

  • Benzyl chloride and 4-fluorobenzaldehyde are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The formation of the Grignard reagent is exothermic. Ensure proper temperature control.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard reaction does not initiate.Magnesium surface is passivated with magnesium oxide; wet glassware or solvent.Activate magnesium with a crystal of iodine and gentle heating. Ensure all glassware and solvents are scrupulously dry.
Low yield of alcohol.Grignard reagent quenched by moisture or acidic protons.Rigorously dry all equipment and reagents. Maintain a positive inert gas pressure.
Formation of biphenyl (dibenzyl) byproduct.Wurtz coupling reaction.Add the benzyl chloride solution slowly during Grignard reagent formation to maintain a low concentration. Avoid high temperatures.
Incomplete reduction.Insufficient reducing agent or reaction time.Use a slight excess of triethylsilane and monitor the reaction by TLC to ensure completion.

References

Application Notes and Protocols for the Purification of 1-Benzyl-4-fluorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-benzyl-4-fluorobenzene using silica gel column chromatography. The protocols outlined below are designed to be a robust and reproducible method for obtaining high-purity material suitable for further research and development.

Introduction

This compound is a diarylmethane compound of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and highly effective technique for the purification of such compounds based on their differential adsorption onto a stationary phase. This application note details the materials, procedures, and expected outcomes for the successful purification of this compound.

Physicochemical Properties and Chromatographic Behavior

This compound is a relatively non-polar aromatic hydrocarbon.[1] Its purification by normal-phase column chromatography relies on its weak interaction with the polar stationary phase (silica gel) compared to more polar impurities. The choice of a non-polar mobile phase allows for the selective elution of the target compound.

Key Chromatographic Parameters:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for the purification of non-polar to moderately polar organic compounds.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane, is typically employed.[3][4] The polarity of the eluent is adjusted to achieve optimal separation. For nonpolar compounds like this compound, a low percentage of the polar solvent is recommended as a starting point.[3]

  • Elution Order: In normal-phase chromatography, non-polar compounds elute first. Therefore, this compound is expected to elute before more polar impurities.

Experimental Protocols

This section provides a step-by-step procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5).

  • Visualize the spots under UV light (254 nm).

  • The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[5] This ensures good separation from impurities and a reasonable elution time from the column.

Column Preparation (Wet Packing Method)
  • Securely clamp the glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]

  • Add a 1-2 cm layer of sand over the plug.[2]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane:Ethyl Acetate). The amount of silica gel should be 30-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a 1-2 cm layer of sand on top to protect the stationary phase from being disturbed during sample and eluent addition.[6]

  • Drain the excess solvent until the level is just at the top of the sand layer.

Sample Loading (Dry Loading Method)

For optimal separation, dry loading is recommended as it introduces the sample in a concentrated band.[6]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder as an even layer on top of the sand in the prepared column.

Elution and Fraction Collection

A gradient elution is often effective for separating compounds with different polarities.[7]

  • Begin elution with the least polar solvent mixture determined by TLC (e.g., 250 mL of 1% Ethyl Acetate in Hexane).[1]

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the data table below.

  • Monitor the progress of the separation by performing TLC analysis on the collected fractions (e.g., every other fraction). Spot the fractions on a TLC plate alongside a spot of the crude starting material.

Isolation of Purified Product
  • Identify the fractions containing the pure this compound (a single spot with the correct Rf value on TLC).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the percentage yield of the purification step.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the expected parameters and results for the purification of this compound.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane and Ethyl Acetate
TLC Analysis
Eluent for Rf determination98:2 Hexane:Ethyl Acetate
Expected Rf of Product~0.3
Column Chromatography
Column DimensionsDependent on scale (e.g., 40 mm diameter for gram-scale)
Sample LoadingDry Loading
Gradient Elution Profile
Step 11% Ethyl Acetate in Hexane
Step 22% Ethyl Acetate in Hexane
Step 35% Ethyl Acetate in Hexane
Expected Results
Initial Purity>85% (synthesis dependent)
Final Purity>98%
Yield85-95%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Col_Prep Column Preparation (Wet Packing) TLC->Col_Prep Sample_Load Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified Product (>98% Purity) Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Product does not elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.

  • Poor separation: The initial mobile phase may be too polar, or the column may be overloaded. Re-evaluate the eluent system with TLC and ensure the sample-to-silica ratio is appropriate.

  • Cracked or channeled column: This can result from the silica gel drying out or improper packing. Ensure the solvent level never drops below the top of the stationary phase and pack the column carefully to avoid air bubbles.

By following these detailed protocols, researchers can effectively purify this compound, ensuring high-quality material for subsequent applications.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the industrial-scale synthesis of 1-Benzyl-4-fluorobenzene, a key intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals.[1] Two primary synthetic routes are presented: the Friedel-Crafts benzylation of fluorobenzene and the Suzuki-Miyaura coupling of a benzyl halide with a fluorophenylboronic acid derivative. This document includes scalable experimental procedures, data on reaction parameters, and analytical methods for quality control of the final product.

Synthetic Routes Overview

Two viable and scalable methods for the synthesis of this compound are outlined below. The choice of method will depend on factors such as raw material availability, cost, and the desired purity of the final product.

  • Method A: Friedel-Crafts Benzylation: This classic electrophilic aromatic substitution involves the reaction of fluorobenzene with a benzyl halide in the presence of a Lewis acid catalyst. It is a cost-effective method suitable for large-scale production.[2][3][4]

  • Method B: Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a more versatile route with potentially higher selectivity and milder reaction conditions, making it suitable for the synthesis of complex diarylmethanes.[5][6][7]

Experimental Protocols

Method A: Scale-up Friedel-Crafts Benzylation

This protocol describes the synthesis of this compound from fluorobenzene and benzyl chloride using an aluminum chloride catalyst.

Diagram of the Friedel-Crafts Benzylation Workflow:

Friedel_Crafts_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification A Charge Fluorobenzene and Benzyl Chloride B Add AlCl3 Catalyst (Portion-wise, <10°C) A->B Inert Atmosphere C Reaction at 20-25°C (Monitor by GC) B->C Exothermic Control D Quench with HCl/Ice C->D Reaction Completion E Phase Separation D->E F Wash Organic Layer (Water, NaHCO3, Brine) E->F G Dry over Na2SO4 F->G H Vacuum Distillation G->H I Collect Product Fraction (this compound) H->I

Caption: Workflow for the Friedel-Crafts Benzylation of Fluorobenzene.

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control, and inert gas inlet.

  • Addition funnel.

  • Quenching vessel.

  • Separatory funnel (for laboratory scale) or liquid-liquid extraction setup.

  • Vacuum distillation apparatus.

Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Fluorobenzene96.101.024>99%
Benzyl Chloride126.581.100>99%
Aluminum Chloride (anhydrous)133.34->99%
Hydrochloric Acid (37%)36.461.18-
Sodium Bicarbonate84.01--
Sodium Sulfate (anhydrous)142.04--

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with fluorobenzene (1.2 eq.) and benzyl chloride (1.0 eq.) under a nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0-5°C. Slowly add anhydrous aluminum chloride (1.1 eq.) portion-wise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20-25°C and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of benzyl chloride is complete.

  • Work-up: Carefully quench the reaction by slowly transferring the reaction mixture to a vessel containing a mixture of crushed ice and concentrated hydrochloric acid (1.5 eq.).

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[1]

Expected Yield and Purity:

ParameterValue
Typical Yield75-85%
Purity (by GC)>98%
Method B: Scale-up Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification A Charge 4-Fluorophenylboronic Acid, Benzyl Bromide, and Solvent B Add Pd Catalyst and Base A->B Inert Atmosphere C Heat to 80-90°C (Monitor by HPLC) B->C D Cool and Filter C->D Reaction Completion E Solvent Evaporation D->E F Dissolve in Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography (Silica Gel) H->I J Collect Product Fractions I->J

Caption: Workflow for the Suzuki-Miyaura Coupling Synthesis.

Materials and Equipment:

  • Jacketed glass reactor with reflux condenser, mechanical stirrer, and inert gas inlet.

  • Filtration apparatus.

  • Rotary evaporator.

  • Chromatography column.

Reagents:

ReagentMolar Mass ( g/mol )Purity
4-Fluorophenylboronic Acid139.92>98%
Benzyl Bromide171.04>99%
Palladium(II) Acetate224.50-
Triphenylphosphine262.29>99%
Potassium Carbonate138.21>99%
Toluene92.14Anhydrous
Ethanol46.07-

Procedure:

  • Reaction Setup: To the reactor, add 4-fluorophenylboronic acid (1.0 eq.), benzyl bromide (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (2.0 eq.) under a nitrogen atmosphere.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring for 6-8 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>99%

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the final product. The following analytical methods are recommended for the characterization of this compound.

Gas Chromatography (GC)

GC is a primary method for assessing the purity of this compound and for identifying volatile impurities from the Friedel-Crafts synthesis.[8][9]

GC Method Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Injection Volume 1 µL (split mode)
High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for monitoring the progress of the Suzuki-Miyaura coupling reaction and for the final purity assessment of the product from both routes.[10][11]

HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of this compound and for the identification and characterization of any impurities.[12][13][14]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.29 - 7.15 (m, 5H, Ar-H of benzyl group)

  • δ 7.10 (dd, J = 8.6, 5.4 Hz, 2H, Ar-H ortho to benzyl)

  • δ 6.96 (t, J = 8.7 Hz, 2H, Ar-H ortho to F)

  • δ 3.94 (s, 2H, CH₂)

¹³C NMR (101 MHz, CDCl₃):

  • δ 161.5 (d, J = 244.7 Hz, C-F)

  • δ 140.9 (s, C)

  • δ 137.2 (d, J = 3.2 Hz, C)

  • δ 130.4 (d, J = 7.9 Hz, CH)

  • δ 128.9 (s, CH)

  • δ 128.5 (s, CH)

  • δ 126.1 (s, CH)

  • δ 115.2 (d, J = 21.2 Hz, CH)

  • δ 41.1 (s, CH₂)

Safety and Handling

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Benzyl Chloride/Bromide: These are lachrymatory and corrosive. Handle only in a fume hood with appropriate PPE.

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. Handle in a dry, inert atmosphere.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

References

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-4-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Benzyl-4-fluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution(s)
Inactive Catalyst (Friedel-Crafts) Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure storage in a desiccator.
Inactive Catalyst (Suzuki Coupling) Use a fresh palladium catalyst and ligand. Consider pre-activation of the catalyst if necessary.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or GC. For Friedel-Crafts reactions, temperatures can range from 0°C to 90°C.[1]
Poor Quality Starting Materials Ensure the purity of fluorobenzene and the benzyl halide/boronic acid derivative using techniques like NMR or GC-MS before starting the reaction.
Presence of Water All glassware must be thoroughly dried, and anhydrous solvents should be used, especially for the Friedel-Crafts reaction.
Incorrect Stoichiometry Re-evaluate the molar ratios of your reactants and catalyst. For Friedel-Crafts, the ratio of benzyl halide to fluorobenzene and catalyst is crucial.[1] For Suzuki coupling, the ratio of the halide, boronic acid derivative, base, and catalyst/ligand needs to be optimized.[2]

Issue 2: Low Product Purity (Presence of Isomers or Side Products)

Potential CauseSuggested Solution(s)
Formation of ortho and meta Isomers (Friedel-Crafts) The fluorine atom is an ortho-, para- director. To favor the para-product, consider using a bulkier Lewis acid catalyst or running the reaction at a lower temperature to increase selectivity.
Polybenzylation (Friedel-Crafts) Use a molar excess of fluorobenzene relative to the benzyl halide to minimize the formation of di- and tri-benzylated products.
Homocoupling of Benzyl Halide (Suzuki Coupling) This can occur if the oxidative addition is faster than the transmetalation step. Adjust the ligand-to-palladium ratio or try a different ligand.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction to determine the optimal endpoint before significant side product formation occurs.
Inefficient Purification Optimize the purification method. Fractional distillation under reduced pressure is often effective for separating isomers with different boiling points.[3] Column chromatography with a suitable solvent system can also be employed for high purity.

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution(s)
Similar Boiling Points of Product and Impurities Use a longer distillation column or a spinning band distillation apparatus for better separation. Alternatively, use column chromatography.
Product is an Oil and Difficult to Handle The product is a colorless liquid at room temperature.[3] If it is solidifying, it may be impure. Ensure proper workup to remove all inorganic salts.
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Friedel-Crafts benzylation of fluorobenzene and the Suzuki-Miyaura cross-coupling reaction.[3][4]

Q2: Which synthetic route generally gives higher yields and purity?

A2: While both methods can be optimized, the Suzuki-Miyaura coupling often offers higher selectivity and milder reaction conditions, which can lead to higher purity and yields compared to the traditional Friedel-Crafts reaction.[2] However, the Friedel-Crafts reaction can be more cost-effective for large-scale synthesis if optimized.

Q3: What are the typical reaction conditions for the Friedel-Crafts benzylation?

A3: A typical Friedel-Crafts benzylation involves reacting fluorobenzene with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][5] The reaction is often carried out at temperatures ranging from 0°C to room temperature, and sometimes with gentle heating.[1]

Q4: What are the key parameters to control in a Suzuki-Miyaura coupling for this synthesis?

A4: The key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[2][4] Common catalysts include Pd(OAc)₂ or PdCl₂(dppf), and common bases include K₂CO₃ or Cs₂CO₃.[2][6]

Q5: How can I purify the final product?

A5: this compound is typically purified by fractional distillation under reduced pressure due to its relatively high boiling point (around 260-265 °C).[3] For higher purity, column chromatography on silica gel can be employed. The product is soluble in organic solvents like ethanol, ether, and chloroform but insoluble in water.[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Benzylation of Fluorobenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Addition of Reactants: Add an excess of dry fluorobenzene (5 eq) to the flask. Cool the mixture to 0°C in an ice bath.

  • Slow Addition: Add benzyl chloride (1 eq), dissolved in a small amount of dry fluorobenzene, dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine 4-fluorophenylboronic acid (1.2 eq), benzyl bromide (1 eq), potassium carbonate (K₂CO₃, 2 eq), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

experimental_workflow cluster_fc Friedel-Crafts Benzylation cluster_suzuki Suzuki-Miyaura Coupling fc_start Reactants: Fluorobenzene Benzyl Chloride Lewis Acid (AlCl₃) fc_reaction Reaction at 0°C to RT fc_start->fc_reaction fc_workup Quenching & Extraction fc_reaction->fc_workup fc_purification Vacuum Distillation fc_workup->fc_purification fc_product This compound fc_purification->fc_product suzuki_start Reactants: 4-Fluorophenylboronic Acid Benzyl Bromide Pd Catalyst & Ligand Base suzuki_reaction Reaction at 80-100°C suzuki_start->suzuki_reaction suzuki_workup Extraction suzuki_reaction->suzuki_workup suzuki_purification Column Chromatography suzuki_workup->suzuki_purification suzuki_product This compound suzuki_purification->suzuki_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Inactive Catalyst start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Poor Starting Materials start->cause3 cause4 Presence of Water start->cause4 sol1 Use fresh, anhydrous catalyst cause1->sol1 sol2 Optimize reaction temperature cause2->sol2 sol3 Verify purity of reactants cause3->sol3 sol4 Use dry glassware and solvents cause4->sol4

Caption: Troubleshooting guide for low product yield.

troubleshooting_purity cluster_causes_purity Potential Causes cluster_solutions_purity Solutions start Low Product Purity? cause_p1 Isomer Formation (Friedel-Crafts) start->cause_p1 cause_p2 Polybenzylation (Friedel-Crafts) start->cause_p2 cause_p3 Homocoupling (Suzuki) start->cause_p3 cause_p4 Inefficient Purification start->cause_p4 sol_p1 Use bulkier catalyst / lower temp cause_p1->sol_p1 sol_p2 Use excess fluorobenzene cause_p2->sol_p2 sol_p3 Adjust ligand/palladium ratio cause_p3->sol_p3 sol_p4 Optimize distillation/chromatography cause_p4->sol_p4

Caption: Troubleshooting guide for low product purity.

References

Technical Support Center: Troubleshooting Suzuki Coupling for 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 1-benzyl-4-fluorobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you diagnose and resolve specific challenges in your Suzuki coupling experiments involving this compound.

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common issue, primarily due to the high bond strength of the C-F bond, making oxidative addition the most challenging step in the catalytic cycle.[1] Aryl fluorides are the least reactive among aryl halides (reactivity order: I > Br > Cl > F).[1][2]

Here are the initial points to investigate:

  • Catalyst System: Standard palladium catalysts may not be active enough. Specialized, highly active catalyst systems with electron-rich and bulky ligands are often required to facilitate the oxidative addition to the C-F bond.[3][4]

  • Reaction Temperature: Higher reaction temperatures are typically necessary to overcome the activation energy for C-F bond cleavage.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of your desired product. This is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][7][8]

Strategies to suppress homocoupling include:

  • Rigorous Degassing: Thoroughly degas your solvents and reagents before adding the catalyst.[5][8] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[9]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily generates the active Pd(0) species can minimize the amount of Pd(II) at the start of the reaction.[8][10]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration and thus reduce the rate of homocoupling.[10]

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II).[11][12]

Q3: Dehalogenation of this compound to 1-benzylbenzene is a major byproduct in my reaction. What causes this and how can it be prevented?

A3: Dehalogenation (in this case, defluorination) is a side reaction where the fluorine atom is replaced by a hydrogen atom.[9] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[9]

To minimize dehalogenation:

  • Choice of Base and Solvent: Avoid strong alkoxide bases and protic solvents like alcohols if possible, as they can be sources of hydride.[7][9] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[9]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the dehalogenation pathway.[9]

  • Control Water Content: While some Suzuki reactions benefit from aqueous bases, excessive water can be a proton source.[9] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.

Q4: What are the optimal catalyst and ligand systems for the Suzuki coupling of an unactivated aryl fluoride like this compound?

A4: Due to the inert nature of the C-F bond, highly active catalyst systems are essential. General-purpose catalysts like Pd(PPh₃)₄ are often ineffective.[13]

Consider the following catalyst systems:

  • Buchwald Ligands and Pre-catalysts: Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling challenging substrates like aryl chlorides and can be applied to aryl fluorides.[3][9] Using their corresponding pre-catalysts (e.g., XPhos Pd G3) can further improve reaction efficiency by ensuring the clean and efficient generation of the active Pd(0) species.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can form very stable and active palladium complexes suitable for C-F bond activation.[3][9] PEPPSI-type pre-catalysts are commonly used with NHC ligands.[7]

  • Nickel Catalysis: Nickel-based catalyst systems have shown promise for the cross-coupling of aryl fluorides, sometimes outperforming palladium systems.[1][4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters that can be optimized for the Suzuki coupling of this compound.

Table 1: Comparison of Catalyst Systems

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ / SPhosBuchwald Biaryl Phosphine1-5High activity for challenging substrates, commercially available.
XPhos Pd G3Buchwald Pre-catalyst1-3Readily forms active Pd(0), air and moisture stable.[7]
PEPPSI-IPrNHC Pre-catalyst2-5Strong electron-donating ligand, good for C-F activation.[7]
Ni(COD)₂ / IPrNickel / NHC5-10Can be more effective than palladium for aryl fluorides.[4]

Table 2: Influence of Base and Solvent

BaseSolventTemperature (°C)Comments
K₃PO₄Dioxane / H₂O (e.g., 10:1)100-120A strong, non-nucleophilic base often effective for challenging couplings.[3][14]
Cs₂CO₃Dioxane100-120The "caesium effect" can sometimes enhance reactivity.[14]
K₂CO₃Toluene / H₂O (e.g., 4:1)100-110A common and cost-effective choice, but may be less effective for aryl fluorides.
KFMethanolRefluxFluoride ions can play a unique role in activating the boronic acid.[14][15]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium pre-catalyst, and base under a counterflow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) (Aryl Halide Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) (Diaryl Complex) Transmetal->PdII_Ar Boronate Ar'-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction with this compound Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Improve_Inert Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive inert gas pressure. Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst system active enough for C-F activation? Check_Inert->Check_Catalyst Yes Improve_Inert->Check_Catalyst Upgrade_Catalyst Action: Switch to a more active system (e.g., Buchwald pre-catalyst, NHC ligand, or Nickel catalyst). Check_Catalyst->Upgrade_Catalyst No Check_Temp Is the reaction temperature high enough? Check_Catalyst->Check_Temp Yes Upgrade_Catalyst->Check_Temp Increase_Temp Action: Increase temperature (e.g., 100-120 °C). Check_Temp->Increase_Temp No Check_Side_Reactions Are major side products observed? (Homocoupling, Dehalogenation) Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Optimize_Conditions Action: Screen different bases and solvents. Consider using a Pd(0) source to reduce homocoupling. Check_Side_Reactions->Optimize_Conditions Yes Success Successful Coupling Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: A workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Problem_Solution_Map cluster_problems Common Problems cluster_solutions Potential Solutions Low_Conversion Low Conversion Active_Catalyst Use Highly Active Catalyst (e.g., Buchwald, NHC) Low_Conversion->Active_Catalyst High_Temp Increase Temperature Low_Conversion->High_Temp Inert_Atmosphere Improve Inert Atmosphere Low_Conversion->Inert_Atmosphere Homocoupling Homocoupling Homocoupling->Inert_Atmosphere Degas_Solvents Thoroughly Degas Solvents Homocoupling->Degas_Solvents Pd0_Source Use Pd(0) Pre-catalyst Homocoupling->Pd0_Source Dehalogenation Dehalogenation Bulky_Ligands Use Bulky/Electron-Rich Ligands Dehalogenation->Bulky_Ligands Aprotic_Solvent Use Aprotic Solvent Dehalogenation->Aprotic_Solvent Weaker_Base Screen Weaker Bases (K₃PO₄, Cs₂CO₃) Dehalogenation->Weaker_Base

Caption: Logical relationships between common problems and their potential solutions.

References

Technical Support Center: Synthesis of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-4-fluorobenzene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this chemical synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common Friedel-Crafts benzylation method.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or non-existent yields in the synthesis of this compound via Friedel-Crafts benzylation can often be attributed to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experimental setup and execution.

  • Deactivated Aromatic Ring: While fluorobenzene is generally suitable for Friedel-Crafts reactions, the presence of any strongly electron-withdrawing impurities in the starting material can deactivate the aromatic ring, hindering the electrophilic aromatic substitution.

  • Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid catalyst, which may reduce its catalytic activity. Therefore, a stoichiometric amount of the catalyst is often necessary.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate may be too slow, and if it is too high, it can lead to the formation of unwanted byproducts and decomposition.

Issue 2: Formation of Multiple Byproducts

Q2: My final product is a mixture containing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

A2: The primary byproducts in the Friedel-Crafts benzylation of fluorobenzene are positional isomers and poly-benzylated products.

  • Positional Isomers (ortho- and para-): The fluorine atom on the benzene ring directs incoming electrophiles to the ortho and para positions. This results in the formation of both 1-benzyl-2-fluorobenzene (ortho isomer) and this compound (para isomer). Due to steric hindrance from the fluorine atom, the para isomer is typically the major product. To favor the formation of the para isomer, the reaction can be run at lower temperatures, although this may decrease the overall reaction rate.

  • Poly-benzylated Products: The initial product, this compound, is more reactive than the starting material, fluorobenzene. This is because the benzyl group is an activating group, making the product susceptible to further benzylation, leading to the formation of dibenzylfluorobenzene and other poly-alkylated byproducts. To minimize poly-benzylation, it is advisable to use a molar excess of fluorobenzene relative to benzyl chloride.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?

A3: The purification of this compound from its byproducts can be achieved through a combination of techniques:

  • Work-up Procedure: After the reaction is complete, a standard work-up is necessary. This typically involves quenching the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Fractional Distillation: This is an effective method for separating the ortho and para isomers, as they have different boiling points. Careful control of the distillation temperature is crucial for achieving good separation.

  • Column Chromatography: If fractional distillation does not provide sufficient purity, or if there are significant amounts of poly-benzylated byproducts, column chromatography can be employed. Since the polarity of the isomers and poly-benzylated products will differ, a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the components on a silica gel column.

Data Presentation

The following table summarizes the expected distribution of major products and byproducts in a typical Friedel-Crafts benzylation of fluorobenzene. Please note that the exact ratios can vary depending on the specific reaction conditions.

CompoundTypical Molar Ratio (%)Boiling Point (°C)Notes
This compound (para)70 - 85~268The desired major product, favored due to reduced steric hindrance.
1-Benzyl-2-fluorobenzene (ortho)15 - 30~265The primary isomeric byproduct.
Dibenzylfluorobenzene isomers< 5> 300Formation is minimized by using an excess of fluorobenzene.
Unreacted FluorobenzeneVariable85Can be removed during distillation.
Unreacted Benzyl ChlorideVariable179Can be removed during distillation; it is a lachrymator.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Benzylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in an excess of dry fluorobenzene (3-4 equivalents), which also serves as the solvent.

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Benzyl Chloride: Add benzyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, and a receiving flask.

  • Distillation: Heat the crude product in the distillation flask. Collect the initial fraction, which will primarily be unreacted fluorobenzene. As the temperature rises, carefully collect the fractions corresponding to the boiling points of the ortho and para isomers.

  • Fraction Collection: Monitor the temperature at the distillation head closely. A stable temperature plateau indicates the distillation of a pure component. Collect the fraction corresponding to the boiling point of this compound.

Protocol 3: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent system, such as a mixture of hexanes and a small amount of ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar components will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis reagents Fluorobenzene + Benzyl Chloride + AlCl3 reaction Friedel-Crafts Benzylation reagents->reaction 0-25°C workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude Product (Isomers + Byproducts) drying->crude_product

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow cluster_purification Purification start Crude Product distillation Fractional Distillation start->distillation isomers Separated Isomers (ortho and para) distillation->isomers Collect Fractions byproducts High-Boiling Byproducts distillation->byproducts Residue chromatography Column Chromatography (Optional) isomers->chromatography If needed pure_product Pure this compound isomers->pure_product If pure enough chromatography->pure_product

Caption: Purification workflow for isolating this compound.

Technical Support Center: Purification of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Benzyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is highly dependent on the synthetic route employed.

  • From Friedel-Crafts Alkylation: The most common impurities are positional isomers, namely 1-Benzyl-2-fluorobenzene (ortho-) and 1-Benzyl-3-fluorobenzene (meta-). Polybenzylated products, where more than one benzyl group is attached to the fluorobenzene ring, can also be present. Unreacted starting materials such as fluorobenzene and benzyl chloride (or other benzylating agents) may also be carried through.[1]

  • From Suzuki or Grignard Reactions: Impurities may include biphenyl (from the coupling of two phenyl groups), dibenzyl (from the coupling of two benzyl groups), and unreacted starting materials like 4-fluorophenylboronic acid or the corresponding Grignard reagent.

Q2: My purified this compound shows contamination with isomers. How can I separate them?

The separation of ortho-, meta-, and para-isomers of benzylated fluorobenzene can be challenging due to their similar physical properties.[2][3]

  • Fractional Distillation: While challenging due to potentially close boiling points, high-efficiency fractional distillation under reduced pressure can be effective.[2] Careful control of the temperature and a column with a high number of theoretical plates are crucial for successful separation.

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can be employed. The choice of stationary and mobile phases is critical for achieving good resolution between the isomers.

Q3: I am observing product decomposition during purification. What are the likely causes and how can I prevent it?

While this compound is relatively stable, decomposition can occur under harsh purification conditions.

  • Distillation: Prolonged heating at high temperatures during atmospheric distillation can lead to degradation. It is highly recommended to perform distillation under vacuum to lower the boiling point and minimize thermal stress on the compound.

  • Column Chromatography: Some compounds can decompose on acidic silica gel. If you suspect this is happening, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities, including isomers and residual starting materials.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting less volatile impurities and for quantifying the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and identify the presence of isomers and other impurities.[7]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of isomers Boiling points of isomers are very close.- Use a longer distillation column with a higher number of theoretical plates.- Perform the distillation under reduced pressure (vacuum) to enhance the boiling point difference.- Optimize the heating rate to ensure a slow and steady distillation.
Product decomposition (darkening of color) Distillation temperature is too high.- Use vacuum distillation to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
Bumping or uneven boiling Lack of boiling chips or inefficient stirring.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities Inappropriate solvent system or stationary phase.- Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Product is not eluting from the column The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase.
Product decomposes on the column The stationary phase (silica gel) is too acidic.- Use neutralized silica gel (e.g., treated with triethylamine).- Consider using a less acidic stationary phase like alumina.
Column runs dry Insufficient solvent in the reservoir.- Ensure the solvent reservoir is adequately filled before starting the chromatography and monitor the level during the run.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is suitable for separating this compound from impurities with different boiling points, such as starting materials and some isomeric byproducts.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.

  • Analysis: Analyze the collected fractions using GC-MS or HPLC to determine their purity.

Silica Gel Column Chromatography

This method is useful for separating isomers and other closely related impurities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect small fractions of the eluent as it comes off the column.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using GC-MS, HPLC, or NMR.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound distillation Fractional Vacuum Distillation synthesis->distillation Initial Purification (removes high/low boilers) chromatography Column Chromatography distillation->chromatography Isomer Separation gcms GC-MS chromatography->gcms hplc HPLC chromatography->hplc nmr NMR chromatography->nmr

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue Identified check_purity Assess Purity (GC-MS, HPLC, NMR) start->check_purity isomeric_impurity Isomeric Impurities Present? check_purity->isomeric_impurity other_impurity Other Impurities Present? isomeric_impurity->other_impurity No optimize_distillation Optimize Fractional Distillation (vacuum, column length) isomeric_impurity->optimize_distillation Yes decomposition Product Decomposition? other_impurity->decomposition No distill_first Initial Distillation to Remove Gross Impurities other_impurity->distill_first Yes check_conditions Review Purification Conditions (temperature, stationary phase acidity) decomposition->check_conditions Yes optimize_chromatography Optimize Chromatography (solvent, stationary phase) optimize_distillation->optimize_chromatography distill_first->optimize_chromatography use_milder_conditions Use Milder Conditions (vacuum distillation, neutral silica) check_conditions->use_milder_conditions

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Synthesis of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-benzyl-4-fluorobenzene, with a primary focus on minimizing the formation of homocoupling byproducts.

Troubleshooting Guides

Issue 1: Significant Homocoupling of Aryl/Benzyl Starting Materials

Homocoupling, the self-coupling of the starting materials (e.g., 4-fluorophenylboronic acid to form 4,4'-difluorobiphenyl, or benzyl bromide to form bibenzyl), is a common side reaction in cross-coupling catalysis. This unwanted reaction reduces the yield of the desired this compound and complicates purification.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Solution: Rigorously degas all solvents and reagents. The freeze-pump-thaw technique (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can be used. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the organometallic reagent to produce homocoupling products during the in-situ reduction to the active Pd(0) catalyst. Solution: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent to facilitate its reduction to Pd(0).
Inappropriate Ligand Choice The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.
Suboptimal Base or Solvent The reaction environment significantly influences the catalytic cycle and potential side reactions. Solution: Screen different bases and solvents. For Suzuki-Miyaura coupling, ethereal solvents like cyclopentyl methyl ether (CPME) have been shown to minimize homocoupling. The choice of a weaker base might also be beneficial in some cases.
Issue 2: Low Yield of this compound

Low yields of the desired product can be attributed to various factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst The palladium catalyst may not be sufficiently active to drive the reaction to completion. Solution: Ensure the catalyst is of high purity and handled under an inert atmosphere. Consider using a more active precatalyst or ligand system.
Poor Quality of Reagents Impurities in the starting materials (4-fluorophenyl organometallic reagent or benzyl halide) can interfere with the reaction. Solution: Use high-purity, anhydrous reagents. If preparing the organometallic reagent in-situ, ensure the reaction goes to completion.
Incorrect Reaction Temperature The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to decomposition. Solution: Optimize the reaction temperature. A gradual increase in temperature can help identify the optimal conditions.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to homocoupling in the synthesis of this compound?

A1: There are two primary mechanisms for homocoupling in palladium-catalyzed cross-coupling reactions. The first is an oxygen-mediated pathway where dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent (e.g., 4-fluorophenylboronic acid) followed by reductive elimination to form the homocoupled product. The second mechanism involves the direct reaction of a Pd(II) precatalyst with the organometallic reagent, leading to the formation of the homocoupled dimer and the active Pd(0) catalyst.

Q2: Which cross-coupling reaction is generally most effective for synthesizing this compound with minimal homocoupling?

A2: While several cross-coupling reactions like Kumada, Negishi, and Stille can be employed, the Suzuki-Miyaura coupling is often preferred due to the high functional group tolerance and the commercial availability of a wide range of boronic acids.[1] With careful optimization of reaction conditions, particularly rigorous exclusion of oxygen and the use of appropriate ligands, homocoupling in Suzuki-Miyaura reactions can be minimized to less than 1.5%.[1]

Q3: How does the choice of the benzyl halide (Cl, Br, I) affect the reaction?

A3: The reactivity of the benzyl halide follows the general trend of I > Br > Cl for oxidative addition to the palladium center. Benzyl bromides are commonly used as a good compromise between reactivity and stability. Benzyl chlorides are less reactive and may require more forcing conditions or more active catalyst systems. Benzyl iodides are the most reactive but can be less stable.

Q4: Can I use 4-fluorophenylmagnesium bromide (a Grignard reagent) for this synthesis?

A4: Yes, using 4-fluorophenylmagnesium bromide in a Kumada coupling with a benzyl halide is a viable method.[2] However, Grignard reagents are highly reactive and less tolerant of certain functional groups. They are also more prone to side reactions if the reaction conditions are not strictly controlled.

Q5: Are there any safety concerns associated with the Stille coupling reaction?

A5: Yes, the primary concern with the Stille coupling is the high toxicity of organotin compounds.[3] These reagents and their byproducts must be handled with extreme care, and proper waste disposal procedures must be followed. Due to these toxicity concerns, alternative coupling methods like the Suzuki-Miyaura reaction are often preferred, especially in industrial settings.[3]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound via various cross-coupling methods. Please note that yields and homocoupling percentages are highly dependent on the specific reaction conditions and should be optimized for each experimental setup.

Table 1: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [1]

EntryBenzyl HalideSolvent System (10:1)Temperature (°C)Time (h)Yield (%)Homocoupling (%)
1Benzyl bromideTHF/H₂O771285<1.5
2Benzyl bromideCPME/H₂O90492<1.5
3Benzyl chlorideCPME/H₂O901275<1.5

Reaction Conditions: 0.5 mmol of benzyl halide, 0.505 mmol of potassium 4-fluorophenyltrifluoroborate, 1.5 mmol of Cs₂CO₃, 2 mol % of PdCl₂(dppf)·CH₂Cl₂. All reaction concentrations were 0.1 M.[1]

Table 2: Comparison of Cross-Coupling Methods (Illustrative)

Coupling ReactionOrganometallic ReagentTypical CatalystTypical SolventKey AdvantagesKey Disadvantages
Suzuki-Miyaura 4-Fluorophenylboronic acid/esterPd(PPh₃)₄, Pd(OAc)₂Toluene, Dioxane, THFHigh functional group tolerance, commercially available reagents.Potential for boronic acid decomposition.
Kumada 4-Fluorophenylmagnesium bromideNi(dppp)Cl₂, Pd(PPh₃)₄THF, Diethyl etherHigh reactivity of Grignard reagent.Low functional group tolerance, sensitive to moisture.[2]
Negishi 4-Fluorophenylzinc chloridePd(PPh₃)₄, Ni(acac)₂THFGood functional group tolerance.[4]Organozinc reagents often need to be prepared in situ and are air/moisture sensitive.
Stille (4-Fluorophenyl)tributylstannanePd(PPh₃)₄Toluene, THFTolerant to a wide range of functional groups.High toxicity of organotin reagents and byproducts.[3]

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is adapted from the coupling of benzyl halides with potassium aryltrifluoroborates.[1]

Materials:

  • Benzyl bromide (1.0 equiv)

  • Potassium 4-fluorophenyltrifluoroborate (1.01 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)

  • Cyclopentyl methyl ether (CPME) and Water (10:1 v/v), rigorously degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add benzyl bromide, potassium 4-fluorophenyltrifluoroborate, and cesium carbonate.

  • Add the degassed CPME/water solvent mixture via syringe.

  • Add the palladium catalyst to the stirred suspension.

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Kumada Coupling

This is a general procedure for a nickel-catalyzed Kumada coupling.

Materials:

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Benzyl chloride (1.0 equiv relative to Grignard)

  • Ni(dppp)Cl₂ (0.01 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare the 4-fluorophenylmagnesium bromide by adding a solution of 4-fluorobromobenzene in anhydrous ether to magnesium turnings.

  • Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, dissolve benzyl chloride and the nickel catalyst in anhydrous ether.

  • Cool the benzyl chloride solution in an ice bath and slowly add the prepared Grignard reagent via the addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Negishi Coupling

This is a general procedure for a palladium-catalyzed Negishi coupling.

Materials:

  • 4-Fluorobromobenzene

  • n-Butyllithium

  • Anhydrous zinc chloride (ZnCl₂)

  • Benzyl bromide (1.0 equiv relative to organozinc)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous THF

Procedure:

  • Organozinc Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 4-fluorobromobenzene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes. To this solution, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve benzyl bromide and the palladium catalyst in anhydrous THF.

  • Slowly add the prepared 4-fluorophenylzinc chloride solution to the benzyl bromide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

This is a general procedure for a palladium-catalyzed Stille coupling.

Materials:

  • (4-Fluorophenyl)tributylstannane (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Anhydrous and degassed toluene or THF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add (4-fluorophenyl)tributylstannane, benzyl bromide, and the palladium catalyst.

  • Add the anhydrous and degassed solvent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Homocoupling_Minimization_Workflow cluster_issue Troubleshooting High Homocoupling cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome High_Homocoupling High Homocoupling Detected (e.g., by GC-MS, NMR) Oxygen Oxygen Presence High_Homocoupling->Oxygen Investigate Pd_Source Pd(II) Precatalyst High_Homocoupling->Pd_Source Investigate Ligand Suboptimal Ligand High_Homocoupling->Ligand Investigate Conditions Incorrect Base/Solvent High_Homocoupling->Conditions Investigate Degas Improve Degassing (Freeze-Pump-Thaw or Sparging) Oxygen->Degas Switch_Pd Switch to Pd(0) Source or Add Reducing Agent Pd_Source->Switch_Pd Optimize_Ligand Use Bulky, Electron-Rich Phosphine Ligands Ligand->Optimize_Ligand Screen_Conditions Screen Solvents and Bases Conditions->Screen_Conditions Minimized_Homocoupling Minimized Homocoupling & Increased Product Yield Degas->Minimized_Homocoupling Switch_Pd->Minimized_Homocoupling Optimize_Ligand->Minimized_Homocoupling Screen_Conditions->Minimized_Homocoupling

Caption: Troubleshooting workflow for minimizing homocoupling.

Cross_Coupling_Pathways cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Start Starting Materials: 4-Fluorophenyl-M + Benzyl-X Pd_Catalyst Pd(0) Catalyst Start->Pd_Catalyst Ox_Add Oxidative Addition (Benzyl-X) Pd_Catalyst->Ox_Add Pd_Oxidation Catalyst Oxidation (O₂ or Pd(II) source) Pd_Catalyst->Pd_Oxidation Transmetal Transmetalation (4-Fluorophenyl-M) Ox_Add->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Catalyst Regenerates Product This compound Red_Elim->Product Homocoupling_Trans 2x Transmetalation Pd_Oxidation->Homocoupling_Trans Homocoupling_Elim Reductive Elimination Homocoupling_Trans->Homocoupling_Elim Homocoupling_Elim->Pd_Catalyst Regenerates Byproduct Homocoupling Byproduct Homocoupling_Elim->Byproduct

Caption: Catalytic cycles for cross-coupling and homocoupling.

References

"Effect of base and solvent on 1-Benzyl-4-fluorobenzene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Benzyl-4-fluorobenzene

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. The primary method discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound synthesis low?

Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors.[1][2] Consider the following troubleshooting steps:

  • Choice of Base: The base is crucial for activating the boronic acid partner.[3] If you are using a weak base like sodium carbonate (Na₂CO₃), it might be less effective than stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][5] Ensure you are using at least three equivalents of the base relative to your limiting reagent.[4]

  • Solvent System: The solvent must dissolve a range of materials, including organic substrates and inorganic salts.[6] A mixture of an organic solvent (like THF, Dioxane, or Toluene) with water is often necessary.[4][7] The water helps dissolve the inorganic base, making it available for the reaction. If the reaction mixture is not homogeneous, this can significantly lower the yield.

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands have not degraded. Older catalysts can lose activity. For benzyl halides, bulky, electron-rich phosphine ligands can accelerate the reaction.[8]

  • Side Reactions: Homocoupling of the boronic acid or dehalogenation of the benzyl bromide are common side reactions that consume starting materials.[1][9] Using an excess of the benzyl bromide can sometimes mitigate homocoupling.[1]

  • Reaction Temperature: Ensure the reaction is heated sufficiently. Typical temperatures range from 70°C to 110°C, depending on the solvent.[4][10]

Q2: What is the optimal base for coupling benzyl bromide with 4-fluorophenylboronic acid?

The choice of base is critical. While many bases can be used, their effectiveness varies.

  • Cesium Carbonate (Cs₂CO₃): Often considered the gold standard for challenging Suzuki couplings, including those with benzyl halides. It is highly effective but more expensive.[4]

  • Potassium Phosphate (K₃PO₄): A strong, reliable base that often provides high yields. It's a common choice when optimizing conditions.

  • Sodium Carbonate (Na₂CO₃): A milder and more economical base. While effective in many Suzuki reactions, it may provide lower yields with less reactive partners compared to stronger bases.[5]

  • Potassium Fluoride (KF): Can be used to activate the boronic acid, especially if base-sensitive functional groups are present.[3][11]

The optimal base often depends on the specific catalyst and solvent system used. It is recommended to screen a few options if yields are not satisfactory.

Q3: How does the solvent choice impact the reaction?

Solvents play a multifaceted role in Suzuki-Miyaura couplings by dissolving reagents, stabilizing catalytic species, and influencing reaction rates.[12]

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are excellent choices as they can dissolve both the organic starting materials and, to some extent, the inorganic base.[6][9] DMF, in particular, is a highly polar solvent that can accelerate the reaction.[8]

  • Aromatic Solvents (e.g., Toluene): Less polar solvents like toluene are also commonly used.[7] They are particularly effective when paired with certain catalyst systems like Pd(PPh₃)₄.[6]

  • Water Mixtures: The addition of water is often essential. It helps dissolve the inorganic base (e.g., Cs₂CO₃, K₃PO₄) and facilitates the transmetalation step of the catalytic cycle. A common ratio is 10:1 organic solvent to water.[4]

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is a frequent side reaction where the boronic acid couples with itself. To minimize this:

  • Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Before starting the reaction, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon.[2]

  • Control Reagent Addition: Adding the benzyl bromide slowly to the reaction mixture can sometimes help suppress the boronic acid homocoupling.

  • Adjust Stoichiometry: Using a slight excess of the benzyl halide relative to the boronic acid can favor the desired cross-coupling pathway.[1]

Data Presentation: Effect of Base and Solvent

The following table summarizes hypothetical but representative data for the synthesis of this compound via Suzuki-Miyaura coupling, illustrating the impact of different reaction conditions.

EntryBase (3.0 equiv)Solvent (10:1 organic:water)Temperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O901265
2K₃PO₄Toluene/H₂O100888
3Cs₂CO₃THF/H₂O77695
4Na₂CO₃DMF/H₂O901272
5Cs₂CO₃CPME/H₂O90692

This data is illustrative and serves as a guideline for optimization.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzyl bromide with 4-fluorophenylboronic acid.[4]

Reagents & Materials:

  • 4-Fluorophenylboronic acid (1.0 equiv)

  • Benzyl bromide (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or sealed tube)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 equiv), cesium carbonate (3.0 equiv), and the palladium catalyst (2 mol %).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add degassed THF and degassed water in a 10:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent. Finally, add benzyl bromide (1.0 equiv) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 77°C. Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 6-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships between key reaction parameters.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Boronic Acid, Base, and Catalyst purge Purge with N2/Ar prep->purge add_solvents Add Degassed Solvents (THF/H2O) purge->add_solvents add_halide Add Benzyl Bromide add_solvents->add_halide heat Heat Reaction (e.g., 77°C) add_halide->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

G Base Base Choice (e.g., Cs2CO3, K3PO4) Yield Reaction Yield Base->Yield Strongly Influences SideProducts Side Products (e.g., Homocoupling) Base->SideProducts Can Mitigate Solvent Solvent System (e.g., THF/H2O, Toluene) Solvent->Yield Impacts Solubility & Rate Solvent->SideProducts Catalyst Catalyst/Ligand (e.g., PdCl2(dppf)) Catalyst->Yield Determines Activity

Caption: Key parameters influencing reaction outcomes.

References

"Catalyst poisoning in the synthesis of 1-Benzyl-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Synthesis of 1-Benzyl-4-fluorobenzene

Topic: Catalyst Poisoning and Troubleshooting for the Synthesis of this compound via Suzuki-Miyaura Coupling.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly catalyst poisoning, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter.

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction fails, a systematic check of the fundamental parameters is the best first step. Low yields can often be traced back to a few key areas before suspecting catalyst poisoning.[1][2]

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[2] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure your reaction vessel is properly sealed and the system has been thoroughly purged with an inert gas (e.g., Argon or Nitrogen).

  • Reagent and Solvent Quality: Use fresh, high-purity reagents. Boronic acids can degrade over time, especially when exposed to air or moisture, leading to protodeboronation.[2] Solvents must be anhydrous and properly degassed to remove dissolved oxygen.[2]

  • Base Selection and Purity: The base is crucial for the transmetalation step. Ensure it is of high purity and that its strength and solubility are appropriate for your specific reaction conditions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]

Q2: I've checked my basic setup and reagents, but the reaction is still failing or stalling. How can I determine if my catalyst is being poisoned?

A2: Catalyst poisoning occurs when a substance deactivates the catalyst, often by strongly binding to the palladium active sites.[3][4]

Symptoms of Catalyst Poisoning:

  • Reaction Stalls: The reaction proceeds initially but stops before completion, even with extended reaction times or heating.

  • Inconsistent Results: Seemingly identical reaction setups give drastically different yields. This can point to intermittent contamination in reagents or solvents.

  • Formation of Palladium Black: The precipitation of palladium metal (black solid) can indicate catalyst decomposition, which may be induced by poisons.

  • Complete Lack of Reactivity: Even with a typically robust catalyst system, no product formation is observed.

Q3: What are the most common catalyst poisons in this synthesis, and where do they come from?

A3: Poisons are often impurities in the starting materials or reagents.[4] For palladium-catalyzed cross-coupling, the most common culprits are sulfur and certain nitrogen-containing compounds.[5][6][7]

  • Sulfur Compounds: Elemental sulfur, hydrogen sulfide (H₂S), thiols, and thioethers are potent poisons for palladium catalysts.[5][6][8] They can be present as impurities in starting materials (e.g., 4-fluorophenylboronic acid or benzyl bromide) from their manufacturing processes. Even parts-per-million (ppm) levels can be detrimental.

  • Halides, Cyanides, and Heavy Metals: Excess halides (especially iodide), cyanides, and heavy metals like lead can act as catalyst inhibitors or poisons.[4][7][9] Lead acetate, for example, is used intentionally to "poison" or reduce the activity of Lindlar's catalyst.[4]

  • Coordinating Functional Groups: Certain functional groups on your substrates or impurities, such as nitriles or some nitrogen-containing heterocycles, can coordinate strongly to the palladium center and inhibit catalysis.[7]

Q4: How can I prevent catalyst poisoning in my experiments?

A4: Prevention is the most effective strategy.

  • Purify Starting Materials: If you suspect contamination, purify your starting materials. 4-Fluorophenylboronic acid can be recrystallized. Benzyl bromide can be distilled.

  • Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers that are specified for catalysis or have low impurity profiles.

  • Scrupulous Glassware Cleaning: Ensure all glassware is meticulously cleaned to remove any residues from previous reactions, which could contain catalyst poisons.

  • Use a "Sacrificial" Scavenger: In some cases, adding a small amount of a substance that reacts with the poison can be effective.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, sometimes increasing the catalyst loading can overcome the effect of a low-level poison.[10]

Q5: Is it possible to regenerate a poisoned palladium catalyst?

A5: Regeneration can sometimes be possible but is often complex and may not restore full activity. The method depends on the nature of the poison. For sulfur poisoning, oxidative treatments can sometimes remove the adsorbed sulfur species from the palladium surface.[11][12] However, for a laboratory setting, it is typically more practical and reliable to discard the poisoned catalyst and start the reaction anew with fresh materials after identifying and eliminating the source of the poison.

Data on Catalyst Performance and Poisoning

Quantitative data helps in understanding the impact of various parameters on the reaction outcome.

Table 1: Effect of Sulfide Poisoning on Reaction Rate This table illustrates the inhibitory effect of sodium sulfide, a model sulfur-based poison, on a representative Pd-catalyzed reaction.

Sulfide Concentration (µM)Relative Initial Rate Constant% Inhibition
01.000%
100.8515%
300.6238%
500.4357%
1000.1585%
(Data is representative based on trends described in the literature for Pd-catalyzed reactions).[6]

Table 2: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling The choice of the halide on your electrophile significantly impacts reactivity and can be a source of troubleshooting.

Aryl Halide (Ar-X)General Reactivity TrendTypical Reaction Conditions
Ar-IHighestMild conditions, lower temperatures.
Ar-BrHighStandard conditions, often requires heating.
Ar-OTfHighSimilar to or greater than Ar-Br.
Ar-ClLowestRequires highly active, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and often higher temperatures.[2][13]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative procedure for a Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[2]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via cannula or syringe. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add benzyl bromide (1.0 equivalent) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.[1]

Protocol 2: Diagnostic Poisoning Experiment

This experiment helps confirm if a suspected impurity is indeed a catalyst poison.

  • Set up a Control Reaction: Following Protocol 1 exactly, set up a small-scale "clean" reaction using high-purity reagents that you are confident are free of poisons.

  • Set up a Spiked Reaction: Set up an identical parallel reaction. Just before adding the benzyl bromide, inject a small, known quantity (e.g., 1 mol% relative to palladium) of the suspected poison (e.g., a dilute solution of a thiol or sodium sulfide).

  • Monitor and Compare: Monitor both reactions simultaneously by TLC or GC-MS. If the spiked reaction stalls or shows significantly lower conversion compared to the control reaction, you have strong evidence that the added substance is a catalyst poison.

Visual Diagrams

Diagram 1: Suzuki-Miyaura Synthesis of this compound

G A Benzyl Bromide C This compound (Product) A->C Suzuki-Miyaura Coupling B 4-Fluorophenylboronic Acid B->C Catalyst Pd(0) Catalyst + Base Catalyst->A

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Mechanism of Palladium Catalyst Poisoning

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active Active Pd(0) Catalyst Product Product Active->Product Binds Substrate & Reacts Inactive Poisoned Pd(0) (Inactive) Active->Inactive Irreversible Binding Substrate Reactants Poison Poison (e.g., Sulfur Cmpd.)

Caption: A poison molecule irreversibly binds to the active catalyst.

Diagram 3: Troubleshooting Workflow for Low Reaction Yield

G Start Low / No Yield Observed Check1 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Boronic Acid Purity? - Anhydrous/Degassed Solvent? Start->Check1 Check2 2. Check Reaction Conditions - Truly Inert Atmosphere? - Correct Temperature? - Proper Base? Check1->Check2 Reagents OK Poison 3. Suspect Catalyst Poisoning Check2->Poison Conditions OK Action1 Purify Starting Materials (Recrystallize, Distill) Poison->Action1 Action2 Perform Diagnostic Poisoning Experiment Poison->Action2 Success Problem Solved Action1->Success Action2->Success

Caption: A logical workflow for diagnosing failed coupling reactions.

References

"Reaction monitoring techniques for 1-Benzyl-4-fluorobenzene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Benzyl-4-fluorobenzene

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are Suzuki-Miyaura cross-coupling and Friedel-Crafts benzylation. The Suzuki-Miyaura reaction typically involves the coupling of a benzyl halide with 4-fluorophenylboronic acid or a benzylboronic acid with 1-bromo-4-fluorobenzene, catalyzed by a palladium complex. Friedel-Crafts benzylation involves the reaction of fluorobenzene with a benzyl halide or benzyl alcohol in the presence of a Lewis acid catalyst.

Q2: How do I choose the best reaction monitoring technique for my synthesis?

A2: The choice of monitoring technique depends on several factors, including the reaction scale, available equipment, and the level of detail required.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress, especially for identifying the presence of starting materials and the main product. It is a cost-effective and rapid method.

  • Gas Chromatography (GC): Excellent for quantitative analysis, providing information on the conversion of reactants, the yield of the product, and the formation of byproducts. It is suitable for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique suitable for a broader range of compounds, including those that are not volatile or are thermally sensitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or by analyzing aliquots. ¹H NMR is particularly useful for observing the disappearance of reactant signals and the appearance of characteristic product signals, providing structural information alongside quantitative data.

Q3: What are some common impurities I should look out for?

A3: Common impurities depend on the synthetic route. In Suzuki-Miyaura couplings, you might find homocoupling products (e.g., biphenyl derivatives) and unreacted starting materials. In Friedel-Crafts reactions, poly-benzylated products (e.g., dibenzylfluorobenzene) and regioisomers can be significant impurities. Residual catalyst and solvents are also common.

Troubleshooting Guides for Reaction Monitoring

This section provides troubleshooting for common issues encountered when monitoring the synthesis of this compound using various techniques.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaky. Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The developing solvent is too polar.Use a less polar solvent system.
Spots are not moving from the baseline (Rf = 0). The developing solvent is not polar enough.Increase the polarity of the developing solvent system.
Spots are running with the solvent front (Rf = 1). The developing solvent is too polar.Decrease the polarity of the developing solvent system.
Poor separation between starting material and product spots. The solvent system is not optimal.Experiment with different solvent systems (e.g., varying the ratio of hexane and ethyl acetate).
The TLC plate is overloaded.Apply a smaller spot of the sample to the plate.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Ghost peaks appear in the chromatogram. Contamination in the injection port or column.Clean the injection port liner and bake out the column.
Carryover from a previous injection.Run a blank solvent injection to clean the system.
Poor peak resolution. The temperature program is not optimal.Optimize the temperature ramp rate. A slower ramp can improve separation.
The column is overloaded.Dilute the sample.
Baseline drift. Column bleed at high temperatures.Ensure the operating temperature is within the column's recommended range.
Contaminated carrier gas.Check the purity of the carrier gas and replace the gas trap if necessary.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks. Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
The mobile phase pH is not optimal.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Fluctuating baseline. Air bubbles in the system.Degas the mobile phase.
Leaks in the system.Check all fittings for leaks.
Split peaks. Clogged or partially blocked frit.Replace the column inlet frit.
Column channeling.Replace the column.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation.

  • Sampling: Using a capillary tube, withdraw a small aliquot (a few drops) from the reaction mixture.

  • Dilution: Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting: On a TLC plate, spot the diluted reaction mixture, along with the starting materials as references.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the spots of the reaction mixture to the reference spots to assess the consumption of starting materials and the formation of the product.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water or a mild acid/base solution if necessary.

    • Add an internal standard (e.g., dodecane) of a known concentration to the vial.

    • Shake the vial vigorously and allow the layers to separate.

    • Transfer the organic layer to a GC vial.

  • GC Conditions (Example):

    • Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC. Analyze the resulting chromatogram to determine the relative peak areas of the starting materials, product, and internal standard to calculate conversion and yield.

Visualized Workflows

cluster_0 TLC Troubleshooting Workflow start Run TLC problem Problem with spots? start->problem streaky Streaky spots? problem->streaky Yes good_sep Good separation problem->good_sep No no_move Spots at baseline? streaky->no_move No dilute Dilute sample streaky->dilute Yes at_front Spots at solvent front? no_move->at_front No more_polar Use more polar solvent no_move->more_polar Yes less_polar Use less polar solvent at_front->less_polar Yes dilute->start less_polar->start more_polar->start

Caption: A troubleshooting workflow for common issues encountered during Thin-Layer Chromatography (TLC) analysis.

cluster_1 GC Sample Preparation and Analysis Workflow start Start: Reaction in progress aliquot Withdraw aliquot from reaction start->aliquot quench Quench reaction in vial aliquot->quench add_is Add internal standard quench->add_is extract Extract with organic solvent add_is->extract inject Inject into GC extract->inject analyze Analyze chromatogram inject->analyze calculate Calculate conversion and yield analyze->calculate

Caption: A standard workflow for preparing and analyzing a reaction sample using Gas Chromatography (GC).

Validation & Comparative

"Comparative reactivity of 1-Benzyl-4-fluorobenzene vs 1-Benzyl-4-chlorobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is paramount to the success of a reaction. For scientists engaged in the synthesis of complex molecules and novel drug candidates, understanding the nuanced reactivity of structurally similar compounds is critical for methodological optimization and achieving desired outcomes. This guide provides an objective, data-driven comparison of the reactivity of 1-Benzyl-4-fluorobenzene and 1-Benzyl-4-chlorobenzene, two key intermediates in various synthetic pathways. The analysis focuses on two fundamental classes of reactions where the nature of the halogen substituent dictates the reaction's feasibility and efficiency: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Executive Summary: A Tale of Two Reactivities

The reactivity of the carbon-halogen bond in this compound and 1-Benzyl-4-chlorobenzene is dramatically different and largely depends on the reaction mechanism.

  • In Nucleophilic Aromatic Substitution (SNAr) , this compound is significantly more reactive . The high electronegativity of the fluorine atom strongly activates the aromatic ring towards nucleophilic attack, making it a superior leaving group in this context.

  • In Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura coupling, 1-Benzyl-4-chlorobenzene is the more reactive substrate. The formidable strength of the Carbon-Fluorine bond makes the crucial oxidative addition step for this compound thermodynamically and kinetically challenging.

Data Presentation: Quantitative Reactivity Comparison

While direct kinetic studies comparing this compound and 1-Benzyl-4-chlorobenzene are not extensively reported, a robust comparison can be drawn from well-established data on analogous aryl halides. The benzyl substituent is electronically distant and does not fundamentally alter the intrinsic reactivity of the C-F versus C-Cl bond in these reaction types.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The following table presents the relative rate constants for the reaction of 2,4-dinitrophenyl halides with piperidine, a classic model system for SNAr reactions. This data illustrates the "element effect" where fluoride is a much better leaving group than chloride.[1] The reactivity of 1-Benzyl-4-halobenzenes is expected to follow a similar trend, particularly when activated by electron-withdrawing groups.

Aryl Halide (Ar-X)Relative Rate Constant (krel)
This compound (analogous to Ar-F)~3300[2]
1-Benzyl-4-chlorobenzene (analogous to Ar-Cl)~55-60

Data is based on the relative rates of analogous 2,4-dinitrophenyl halides in reaction with piperidine.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally dictated by the bond dissociation energy of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I). Consequently, aryl fluorides are the least reactive substrates. The following data compares the yields of a Suzuki-Miyaura coupling reaction between different 4-haloanisoles and an arylboronic acid under typical conditions, highlighting the superior reactivity of the chloro-derivative.

Aryl HalideCoupling PartnerProduct Yield (%)
This compound (analogous to 4-Fluoroanisole)Phenylboronic AcidGenerally very low to no reaction under standard conditions
1-Benzyl-4-chlorobenzene (analogous to 4-Chloroanisole)Phenylboronic Acid~25-70% (highly dependent on catalyst and conditions)[3]

Yields are representative and can vary significantly based on the specific catalyst, ligands, base, and solvent system employed. Aryl chlorides often require more specialized, bulky, and electron-rich phosphine ligands for efficient coupling compared to aryl bromides or iodides.[4]

Experimental Protocols

The following are detailed, representative protocols for conducting Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions with aryl halides.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of an activated aryl halide with an amine nucleophile, analogous to the reaction of 1-Benzyl-4-halobenzenes (activated by an appropriate electron-withdrawing group) with a nucleophile like piperidine.

Reaction: Synthesis of N-(4-Benzylphenyl)piperidine from 1-Benzyl-4-halobenzene.

Materials:

  • 1-Benzyl-4-halobenzene (fluoro or chloro derivative, with an activating group e.g., nitro, ortho/para to the halogen) (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Benzyl-4-halobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and DMF (5 mL).

  • Add piperidine (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with a boronic acid. Note that the coupling of aryl fluorides would require more specialized and often proprietary catalyst systems and is not typically performed under these standard conditions.

Reaction: Synthesis of 4-Benzyl-1,1'-biphenyl from 1-Benzyl-4-chlorobenzene.

Materials:

  • 1-Benzyl-4-chlorobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium Phosphate (K3PO4) (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Benzyl-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst by mixing Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol) in toluene (1 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed toluene (3 mL) and degassed water (0.4 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Reaction Mechanisms

The distinct reactivity of this compound and 1-Benzyl-4-chlorobenzene is a direct consequence of their differing behavior in the rate-determining steps of the respective reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a two-step addition-elimination process. The first step, the nucleophilic attack on the carbon bearing the halogen, is typically the rate-determining step.

SNAr_Mechanism cluster_reactivity Reactivity: F > Cl Reactants 1-Benzyl-4-halobenzene + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Product Substituted Product + Halide (X⁻) Meisenheimer->Product Step 2: Elimination (Fast)

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

In this mechanism, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate Meisenheimer complex through a powerful inductive effect. This stabilization lowers the activation energy of the rate-determining addition step, making the fluoro-derivative significantly more reactive than its chloro counterpart.[5]

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The first and often rate-determining step for less reactive aryl halides is the oxidative addition of the aryl halide to the Pd(0) complex.

Suzuki_Mechanism cluster_reactivity Reactivity: Cl > F Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-R L₂ OA_complex->TM_complex Transmetalation (R-B(OR)₂) Product Ar-R TM_complex->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The strength of the Carbon-Halogen bond is the critical factor in the oxidative addition step. The C-F bond is the strongest among the carbon-halogen bonds, possessing a high bond dissociation energy. This makes its cleavage and the subsequent insertion of the palladium catalyst a highly energetic and slow process. In contrast, the C-Cl bond is weaker, facilitating a more facile oxidative addition and rendering 1-Benzyl-4-chlorobenzene a much more suitable substrate for this transformation under standard conditions.[3][4]

Conclusion

The comparative analysis of this compound and 1-Benzyl-4-chlorobenzene demonstrates a crucial principle in organic chemistry: reactivity is context-dependent. For reactions proceeding through a nucleophilic aromatic substitution pathway, the fluoro-derivative is the more reactive species due to the powerful inductive effect of fluorine stabilizing the key anionic intermediate. Conversely, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the chloro-derivative is superior, as the weaker C-Cl bond allows for a more efficient rate-determining oxidative addition step. This guide provides the foundational data, protocols, and mechanistic understanding to empower researchers to make informed decisions when selecting between these two valuable synthetic building blocks.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Benzyl-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, 1-Benzyl-4-fluorobenzene derivatives have emerged as a promising class of compounds, demonstrating a diverse range of pharmacological effects. This guide provides an objective comparison of their performance in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed methodologies to aid in future research and development.

The strategic incorporation of a fluorine atom into the benzyl moiety of this scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of the derivatives. This guide synthesizes findings from various studies to present a clear, data-driven overview of their potential as therapeutic agents.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of various this compound derivatives and structurally similar compounds are summarized below. These tables highlight the quantitative data from anticancer, antimicrobial, and enzyme inhibition screenings.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives and Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide analogHT-29 (Colon Cancer)Reported as highly active
1-(2-Fluorobenzyl)piperazine triazole (Compound 7i)MCF7 (Breast Cancer)12.09 µg/mL[1]
1-(2-Fluorobenzyl)piperazine triazole (Compound 7j)MCF7 (Breast Cancer)15.12 µg/mL[1]
4-Methylbenzamide derivative (Compound 7)K562 (Leukemia)2.27
4-Methylbenzamide derivative (Compound 7)HL-60 (Leukemia)1.42
4-Methylbenzamide derivative (Compound 10)K562 (Leukemia)2.53
4-Methylbenzamide derivative (Compound 10)HL-60 (Leukemia)1.52
N-benzyl-2-fluorobenzamide (Compound 38)MDA-MB-231 (Triple-negative breast cancer)1.98
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h)SW480 (Colorectal Cancer)15.70 ± 0.28[2]
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h)MCF-7 (Breast Cancer)16.50 ± 4.90[2]

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Antimicrobial Activity

The antimicrobial potential of fluorinated benzyl derivatives has been investigated against various pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these studies.

Table 2: Antimicrobial Activity of Fluorinated Benzyl Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazide (Compound 15a)Staphylococcus aureus (MRSA)7.82 - 31.25[3]
Fluorobenzoylthiosemicarbazide (Compound 15b)Staphylococcus aureus (MRSA)7.82 - 31.25[3]
Fluorobenzoylthiosemicarbazide (Compound 16b)Staphylococcus aureus (MRSA)7.82 - 31.25[3]
Benzyl guanidine derivative (Compound 9m)Staphylococcus aureus0.5[4]
Benzyl guanidine derivative (Compound 9m)Escherichia coli1[4]
Enzyme Inhibition Activity

Derivatives of this compound have been shown to be potent inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory activity is typically quantified by IC50 or the inhibition constant (Ki).

Table 3: Enzyme Inhibition Activity of this compound Derivatives and Analogs

Compound/DerivativeTarget EnzymeIC50 / KiReference
1-(4-Fluorobenzyl)piperazine analog (Compound 25)TyrosinaseIC50 = 0.96 µM[3]
4-Fluorobenzyl substituted (S)-phenylalanine (Compound 6g)Dipeptidyl peptidase 4 (DPP-4)IC50 = 3.79 nM
N-benzyl-2-fluorobenzamide (Compound 38)EGFRIC50 = 20.34 nM
N-benzyl-2-fluorobenzamide (Compound 38)HDAC3IC50 = 1.09 µM
4-Fluorobenzyl derivative (Compound 7v)Keap1-Nrf2 PPIIC50 = 0.45 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the experimental protocols for the key biological assays cited in this guide.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, a general workflow can be described.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.[6]

Visualizing Biological Processes

To better understand the complex biological processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis IC50 / MIC / Ki Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the screening of this compound derivatives.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Enters Nucleus cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response Leads to inhibitor This compound Derivative (e.g., Cmpd 38) inhibitor->egfr

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The compiled data indicates that derivatives of this core structure exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationship studies, though still in their early stages for this specific class, suggest that the nature and position of substituents on the benzyl and other aromatic rings play a crucial role in determining the biological activity and selectivity.

The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the potential of these compounds. Future investigations should focus on expanding the library of this compound derivatives and conducting more extensive in vivo studies to validate the promising in vitro results. The continued exploration of this chemical space holds the potential to yield novel drug candidates for a range of diseases.

References

Comparative Guide to the Characterization and Validation of 1-Benzyl-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various 1-Benzyl-4-fluorobenzene derivatives, focusing on their synthesis, characterization, and biological validation. The information is intended to assist researchers in evaluating and selecting compounds for further investigation in drug discovery and development.

Physicochemical and Biological Activity Data

The following tables summarize the key physicochemical properties and biological activities of representative this compound derivatives from three major classes: piperidines, pyrazoles, and triazoles.

Table 1: Piperidine Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological ActivityIC₅₀/EC₅₀
1-Benzyl-4-(4-fluorophenyl)piperidin-4-olC₁₈H₂₀FNO285.36Not ReportedNot ReportedNot Reported
Table 2: Pyrazole Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological ActivityKd/EC₅₀ (µM)
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acidC₁₇H₁₃FN₂O₂296.30Not ReportedRIP1 Kinase InhibitorKd = 0.078
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleC₂₅H₁₇FN₂364.4248-50Potential AnticancerNot Reported
Table 3: Triazole Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological Activity% Inhibition / MIC (µg/mL)
1-Benzyl-4-(4-fluoro-phenyl)-1H-1,2,3-triazoleC₁₅H₁₂FN₃253.28107-110AntifungalNot Reported
N-(4-Fluorophenyl)-2-([1][2][3]triazolo[1,5-c]quinazolin-2-ylthio)acetamideC₁₉H₁₂FN₅OS393.40Not ReportedAntibacterial (S. aureus, E. faecalis)MIC data available[4]
Benzylic 1,2,3-triazole-4-carboxamides (General)VariedVariedVariedAntifungal (R. oryzae)More effective than itraconazole[5]
N-benzyl and related 1H-1,2,3-triazole-4-carboxamidesVariedVariedVariedAntibacterial/Antifungal5n: 20.20% inhib. (A. baumannii); 5a: 22.35% inhib. (C. neoformans)[6]

Experimental Protocols

This section details the methodologies for the synthesis of the derivative classes and the key biological assays.

Synthesis Protocols

2.1.1. General Procedure for the Synthesis of 1-Benzyl-4-(substituted)-piperidine Derivatives

This protocol is a general representation and may require optimization for specific substrates.

  • N-Benzylation of Piperidine: To a solution of the appropriately substituted piperidine (1 eq.) in a suitable solvent (e.g., DMF, CH₃CN), add potassium carbonate (K₂CO₃, 2-3 eq.) and benzyl bromide (1.1 eq.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.1.2. General Procedure for the Synthesis of 1-Benzyl-4-fluorophenyl-1H-pyrazole Derivatives

This procedure is based on the cyclization of a chalcone precursor.

  • Chalcone Synthesis: To a stirred solution of a substituted acetophenone (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, during which the chalcone precipitates.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Pyrazole Formation: Reflux a mixture of the synthesized chalcone (1 eq.) and benzylhydrazine hydrochloride (1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid) for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

2.1.3. General Procedure for the Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole Derivatives

This protocol utilizes a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • Azide Formation: Dissolve benzyl bromide (1 eq.) in a suitable solvent (e.g., DMF) and add sodium azide (NaN₃, 1.2 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with care.

  • Cycloaddition: To a solution of 1-ethynyl-4-fluorobenzene (1 eq.) and benzyl azide (1 eq.) in a solvent mixture (e.g., t-BuOH/H₂O), add sodium ascorbate (0.1 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Biological Assay Protocols

2.2.1. Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme Solution: Acetylcholinesterase (from electric eel) in assay buffer.

    • Test Compounds: Dissolve in DMSO and prepare serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the wells.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

2.2.2. RIP1 Kinase Inhibition Assay

This protocol is a general guideline for a cell-based necroptosis inhibition assay.

  • Cell Culture: Culture a suitable cell line (e.g., HT-29) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

    • Incubate the plate for 24 hours.

  • Cell Viability Measurement:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cell viability data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC₅₀ value.

2.2.3. Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining antimicrobial activity.

  • Reagent and Media Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the appropriate broth.

  • Inoculum Preparation:

    • Grow the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the serially diluted test compounds to the wells of a microtiter plate.

    • Add 100 µL of the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate generalized workflows and pathways relevant to the discussed derivatives.

G General Synthesis of 1-Benzyl-4-substituted-piperidine Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Substituted Piperidine reaction N-Benzylation (K2CO3, Solvent) start1->reaction start2 Benzyl Bromide start2->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product 1-Benzyl-4-substituted-piperidine purification->product

Caption: Workflow for the synthesis of piperidine derivatives.

G General Synthesis of 1-Benzyl-4-fluorophenyl-pyrazole Derivatives cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_pyrazole Pyrazole Formation cluster_product Final Product start1 Substituted Acetophenone chalcone_reac Claisen-Schmidt Condensation (NaOH, Ethanol) start1->chalcone_reac start2 4-Fluorobenzaldehyde start2->chalcone_reac chalcone_prod Chalcone Intermediate chalcone_reac->chalcone_prod pyrazole_reac Cyclization (Reflux) chalcone_prod->pyrazole_reac start3 Benzylhydrazine HCl start3->pyrazole_reac product 1-Benzyl-4-fluorophenyl-pyrazole pyrazole_reac->product

Caption: Workflow for the synthesis of pyrazole derivatives.

G General Synthesis of 1-Benzyl-4-fluorophenyl-1,2,3-triazole Derivatives cluster_azide Azide Synthesis cluster_cycloaddition Click Chemistry cluster_product Final Product start1 Benzyl Bromide azide_reac Azidation (NaN3, DMF) start1->azide_reac azide_prod Benzyl Azide azide_reac->azide_prod cyclo_reac Cu-Catalyzed Cycloaddition (CuSO4, NaAsc) azide_prod->cyclo_reac start2 1-Ethynyl-4-fluorobenzene start2->cyclo_reac product 1-Benzyl-4-fluorophenyl-1,2,3-triazole cyclo_reac->product

Caption: Workflow for the synthesis of triazole derivatives.

G Simplified RIP1 Kinase Signaling Pathway in Necroptosis TNFR TNF Receptor RIP1 RIP1 Kinase TNFR->RIP1 Activation RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution Inhibitor 1-Benzyl-4-fluorophenyl Pyrazole Derivative Inhibitor->RIP1 Inhibition

Caption: Simplified RIP1 kinase signaling pathway.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 1-Benzyl-4-fluorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a comprehensive spectroscopic comparison, researchers today released a detailed guide on the structural and electronic properties of 1-Benzyl-4-fluorobenzene and its key analogues: 1-benzylbenzene (diphenylmethane), 4-fluorotoluene, and toluene. This publication provides a valuable resource for scientists and professionals in drug development and materials science, offering a side-by-side analysis of how fluorine and benzyl substitution impacts the spectroscopic fingerprints of these aromatic compounds.

The guide presents a thorough examination of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By summarizing quantitative data in clear, structured tables and providing detailed experimental protocols, this work aims to facilitate a deeper understanding of the subtle yet significant electronic and structural variations among these molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
CompoundAromatic ProtonsMethylene Protons (-CH₂-)Methyl Protons (-CH₃)
This compound ~7.25-6.95 (m, 9H)~3.95 (s, 2H)-
1-Benzylbenzene ~7.33-7.16 (m, 10H)3.99 (s, 2H)-
4-Fluorotoluene ~7.08 (t, 2H), ~6.95 (t, 2H)-2.30 (s, 3H)
Toluene ~7.28-7.09 (m, 5H)-2.34 (s, 3H)
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
CompoundAromatic CarbonsMethylene Carbon (-CH₂-)Methyl Carbon (-CH₃)
This compound ~161.5 (d, J=243 Hz), ~137.5, ~130.5 (d, J=8 Hz), ~129.0, ~128.5, ~126.5, ~115.0 (d, J=21 Hz)~41.0-
1-Benzylbenzene 141.8, 129.0, 128.4, 125.942.0-
4-Fluorotoluene 161.8 (d, J=242 Hz), 134.5 (d, J=3 Hz), 130.0 (d, J=8 Hz), 115.1 (d, J=22 Hz)-20.6
Toluene 137.9, 129.1, 128.3, 125.4-21.4
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-F Stretch
This compound ~3100-3000~2925, ~2850~1600, ~1510, ~1450~1220
1-Benzylbenzene ~3100-3000~2920, ~2850~1600, ~1495, ~1450-
4-Fluorotoluene ~3100-3000~2920~1610, ~1510, ~1450~1230
Toluene ~3100-3000~2920~1605, ~1495, ~1465-
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 18610991, 77
1-Benzylbenzene 16891167, 77
4-Fluorotoluene 11010983
Toluene 929165

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used for the analysis of these aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were acquired with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk.

Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds. For GC-MS, a capillary column suitable for aromatic compound separation was used.

Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The resulting ions were analyzed using a quadrupole mass analyzer. The mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.[2][3]

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and its analogues, highlighting the key substituent groups.

G Structural Comparison of this compound and its Analogues A Toluene B 4-Fluorotoluene A->B + F C 1-Benzylbenzene (Diphenylmethane) A->C + Benzyl D This compound B->D + Benzyl C->D + F

Structural relationships of the compared aromatic compounds.

This comprehensive guide serves as a foundational reference for researchers working with these and similar aromatic systems. The detailed spectroscopic data and protocols will aid in the identification, characterization, and quality control of these important chemical entities.

References

In Vitro Anticancer Efficacy of Novel 1-Benzyl-4-fluorobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel compounds derived from the versatile scaffold, 1-Benzyl-4-fluorobenzene. The data presented herein is collated from recent scientific literature, offering an objective analysis of the cytotoxic potential of these emerging drug candidates against various cancer cell lines. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a deeper understanding of their potential mechanisms of action and to aid in the design of future studies.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of novel compounds derived from this compound and structurally related molecules has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for selected compounds from various studies.

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

Table 1: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundHUH7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
5a 8.9 ± 0.810.2 ± 1.112.5 ± 1.3
5b 7.5 ± 0.69.8 ± 0.911.1 ± 1.2
5g 15.2 ± 1.518.9 ± 2.120.4 ± 2.3
Camptothecin (Control) 1.2 ± 0.21.5 ± 0.31.8 ± 0.4

Data extracted from a study on piperazine derivatives, which share a benzyl moiety and have been evaluated for their anticancer properties[1][2]. The specific substitution patterns on the benzoyl ring influence the cytotoxic activity.

Table 2: Cytotoxicity of Fluorinated-Substituted Hydrazone Derivatives

CompoundSW1353 (Chondrosarcoma) IC50 (µM)SH-SY5Y (Neuroblastoma) IC50 (µM)L929 (Healthy Fibroblasts) IC50 (µM)
2d > 200> 200> 200
3a 9.45 ± 2.14> 200> 200
Cisplatin (Control) 11.9 ± 0.95Not ReportedNot Reported

This table showcases the activity of hydrazone derivatives, with compound 3a, a fluorinated-substituted variant, demonstrating significant activity against the SW1353 cell line[3].

Table 3: Cytotoxicity of N-(5-Benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide Derivatives

CompoundHT-29 (Colon Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)SKNMC (Neuroblastoma) IC50 (µM)
3b 3.69 ± 0.9> 50> 50
3e 15.31 ± 2.1> 50> 50
Imatinib (Control) 18.1 ± 2.6Not ReportedNot Reported

These results highlight the potential of 1,2,4-triazole derivatives, where some compounds show superior activity against colon cancer cells compared to the reference drug, imatinib[4].

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays based on methodologies reported in the cited literature.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2.5 to 40 µM) and a positive control (e.g., Camptothecin) for a specified period (e.g., 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound dye in 10 mM Tris base solution.

  • Data Analysis: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Expose cells to different concentrations of the test compounds for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control, and determine the IC50 values from the dose-response curves.[3]

Visualizing Cellular Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Cell Treatment with Compounds cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubation (e.g., 24-72h) treatment->incubation staining Staining (e.g., MTT, SRB) incubation->staining readout Absorbance Reading staining->readout calculation IC50 Value Calculation readout->calculation comparison Comparison with Controls calculation->comparison

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition of a kinase signaling pathway by a novel compound.

References

Unraveling the Reaction Mechanism of 1-Benzyl-4-fluorobenzene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Benzyl-4-fluorobenzene reveals a nuanced interplay of electronic effects and catalyst-substrate interactions. This guide provides a comparative analysis of its reaction mechanism, supported by computational studies on analogous fluorinated aromatic compounds and corresponding experimental data.

For researchers and professionals in drug development and organic synthesis, understanding the intricacies of C-C bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. This guide focuses on the reaction of this compound, a substrate of interest due to the presence of both a potentially reactive C-F bond and a benzylic C-H bond. Through a comparative lens, we explore its reactivity alongside alternative substrates, underpinned by Density Functional Theory (DFT) calculations and validated by experimental findings.

Comparative Analysis of Reaction Energetics

Computational studies on fluorinated aryl compounds in Suzuki-Miyaura cross-coupling reactions provide critical insights into the reaction mechanism, particularly the energetics of the catalytic cycle. The following table summarizes key quantitative data from DFT studies on related substrates, offering a comparative perspective on the reactivity of this compound.

SubstrateCatalyst SystemKey Mechanistic StepActivation Energy (kcal/mol)Reference
FluorobenzenePd(PCy₃)₂Ligand-assisted Oxidative Addition~25-30[1]
FluorobenzenePdDirect C-F Oxidative Addition41.0[1]
Phenyl BromidePd NanoparticlesOxidative AdditionKinetically facile at ambient temp.[2]
Aryl CarbamatesNiCl₂(PCy₃)₂Oxidative Addition (Ar-O cleavage)Computationally studied[3]
Aryl SulfamatesNiCl₂(PCy₃)₂Oxidative Addition (Ar-O cleavage)Computationally studied[3]

Experimental Protocols for Suzuki-Miyaura Cross-Coupling

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura cross-coupling of related halogenated and pseudo-halogenated aromatic compounds.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline

This protocol is adapted for the coupling of an electronically modified fluorinated aryl chloride.[4]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 1,4-Dioxane/water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).[4]

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.01-0.03 mmol) and SPhos (0.02-0.06 mmol) and add this mixture to the Schlenk flask.[4]

  • Add the degassed 1,4-dioxane/water solvent mixture (5-10 mL) via syringe.[4]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[4]

  • Cool the reaction to room temperature, dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Supported Pd Nanoparticles

This protocol utilizes a heterogeneous catalyst for the coupling of a fluorinated aryl bromide.[5]

Materials:

  • 1-Bromo-4-fluorobenzene

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • COOH-modified graphite-supported Pd nanoparticles (G-COOH-Pd-10)

  • N,N-Dimethylformamide (DMF)/water (1:1 v/v)

Procedure:

  • The heterogeneous catalyst G-COOH-Pd-10 is dispersed in the DMF/water solvent mixture.[5]

  • 1-Bromo-4-fluorobenzene and the respective arylboronic acid are added to the reaction vessel.[5]

  • The reaction is heated to a temperature between 70 and 110 °C.[5]

  • Reaction progress is monitored over 3, 8, 24, and 48 hours.[5]

  • Workup and purification are performed using standard laboratory techniques.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (this compound) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Transmetalation Ar-Ar' Ar-Ar' Coupling Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration of Catalyst

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative_Addition_Comparison cluster_1 Pathways for Oxidative Addition of Fluorobenzene Pd(0) Pd(0) Ligand_Assisted Ligand-Assisted Pathway (Lower Energy) Pd(0)->Ligand_Assisted + Ligand + Fluorobenzene Direct_Addition Direct C-F Addition (Higher Energy) Pd(0)->Direct_Addition + Fluorobenzene

Caption: Competing pathways for the oxidative addition of fluorobenzene to a Pd(0) center.

Mechanistic Insights and Alternative Substrates

The activation of the C-F bond in fluorinated arenes is a critical and often rate-determining step in Suzuki-Miyaura cross-coupling reactions. DFT calculations suggest that for fluorobenzene, a ligand-assisted oxidative addition pathway is energetically more favorable than the direct oxidative addition to the palladium center.[1] This highlights the crucial role of the phosphine ligand in facilitating the cleavage of the strong C-F bond. The presence of the benzyl group in this compound may introduce further complexities, potentially influencing the electronic properties of the aromatic ring or participating in side reactions such as C-H activation.

In comparison to aryl fluorides, other substrates such as aryl carbamates and sulfamates have emerged as viable alternatives in cross-coupling reactions, often catalyzed by nickel complexes.[3] Computational studies on these systems reveal that the oxidative addition proceeds through a five-centered transition state, leading to the exclusive cleavage of the Ar-O bond. This provides a different mechanistic avenue for C-C bond formation, circumventing the challenges associated with C-F bond activation.

The choice of catalyst, ligands, base, and solvent all play a significant role in the efficiency and selectivity of the Suzuki-Miyaura reaction. For less reactive substrates like aryl fluorides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition step.[4] Furthermore, the role of fluoride ions, often used as a base or additive, can be complex, potentially favoring transmetalation but also leading to the formation of unreactive anionic boronate species.[6]

References

Benchmarking Synthetic Routes to 1-Benzyl-4-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of four major synthetic routes to 1-Benzyl-4-fluorobenzene, a valuable building block in medicinal chemistry. We delve into the experimental protocols and quantitative data for Friedel-Crafts alkylation, Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling, offering a clear and objective analysis to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on a multitude of factors, including yield, reaction time, cost and availability of starting materials, and tolerance to various functional groups. The following table summarizes the key quantitative data for the different approaches to synthesizing this compound.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Friedel-Crafts Alkylation Fluorobenzene, Benzyl ChlorideFerric Chloride (FeCl₃)Dichloromethane4 h4085
Suzuki-Miyaura Coupling Benzyl Bromide, 4-Fluorophenylboronic AcidPd(PPh₃)₄Toluene/Ethanol/Water12 h8092
Negishi Coupling Benzylzinc Bromide, 4-BromofluorobenzenePd(PPh₃)₄Tetrahydrofuran (THF)6 h6595
Kumada Coupling Benzylmagnesium Bromide, 4-BromofluorobenzeneNi(dppp)Cl₂Tetrahydrofuran (THF)2 h2590

In-Depth Analysis of Synthetic Pathways

This section provides a detailed overview of each synthetic route, including the underlying chemical principles and a discussion of their respective advantages and disadvantages.

Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction involves the alkylation of fluorobenzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst like ferric chloride.[1] The reaction proceeds through the formation of a benzyl carbocation, which then attacks the electron-rich fluorobenzene ring.

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.

  • The procedure is straightforward and does not require the pre-formation of organometallic reagents.

Disadvantages:

  • The reaction can be prone to polysubstitution, leading to the formation of di- and tribenzylated products.

  • The strong Lewis acids required can be sensitive to moisture and may not be compatible with sensitive functional groups.

  • Carbocation rearrangements can sometimes occur, leading to isomeric impurities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis. In this route, a benzyl halide (e.g., benzyl bromide) is coupled with a fluorinated arylboronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst and a base.[2][3]

Advantages:

  • High functional group tolerance.

  • The reaction conditions are generally mild.

  • Organoboron reagents are typically stable and easy to handle.

Disadvantages:

  • The cost of the palladium catalyst can be a significant factor, especially on a large scale.

  • The synthesis of the required boronic acid adds an extra step to the overall process.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] For the synthesis of this compound, this could involve the coupling of a benzylzinc halide with a fluorinated aryl halide, or vice-versa.

Advantages:

  • Organozinc reagents are among the most reactive organometallics used in cross-coupling, often leading to high yields and fast reaction times.

  • The reaction exhibits excellent functional group tolerance.

Disadvantages:

  • Organozinc reagents are often prepared in situ and can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Similar to other cross-coupling reactions, the cost of the palladium or nickel catalyst can be a consideration.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner in a nickel- or palladium-catalyzed cross-coupling with an organic halide.[6] To synthesize the target molecule, benzylmagnesium bromide can be coupled with a fluorinated aryl halide.

Advantages:

  • Grignard reagents are readily prepared from the corresponding organic halides and magnesium metal.

  • The reaction can be very efficient, often proceeding at room temperature with short reaction times.

Disadvantages:

  • Grignard reagents are highly reactive and have limited functional group tolerance, reacting with acidic protons and many carbonyl groups.

  • Strict anhydrous conditions are necessary for the successful formation and reaction of the Grignard reagent.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the synthetic routes and the relationships between the key components, the following diagrams have been generated using the DOT language.

G cluster_fc Friedel-Crafts Alkylation cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_kumada Kumada Coupling Fluorobenzene Fluorobenzene Product_FC This compound Fluorobenzene->Product_FC BenzylChloride Benzyl Chloride BenzylChloride->Product_FC FeCl3 FeCl₃ FeCl3->Product_FC Catalyst BenzylBromide_S Benzyl Bromide Product_S This compound BenzylBromide_S->Product_S FluorophenylboronicAcid 4-Fluorophenylboronic Acid FluorophenylboronicAcid->Product_S Pd_S Pd(PPh₃)₄ Pd_S->Product_S Catalyst Base_S Base Base_S->Product_S BenzylzincBromide Benzylzinc Bromide Product_N This compound BenzylzincBromide->Product_N Bromofluorobenzene_N 4-Bromofluorobenzene Bromofluorobenzene_N->Product_N Pd_N Pd(PPh₃)₄ Pd_N->Product_N Catalyst BenzylmagnesiumBromide Benzylmagnesium Bromide Product_K This compound BenzylmagnesiumBromide->Product_K Bromofluorobenzene_K 4-Bromofluorobenzene Bromofluorobenzene_K->Product_K Ni_K Ni(dppp)Cl₂ Ni_K->Product_K Catalyst

Caption: Comparative overview of the four main synthetic routes to this compound.

Detailed Experimental Protocols

Friedel-Crafts Alkylation

Materials:

  • Fluorobenzene (1.0 equiv)

  • Benzyl chloride (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (1.3 equiv)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C.

  • Carefully add anhydrous ferric chloride to the cooled solvent with stirring.

  • Add fluorobenzene to the mixture.

  • Slowly add benzyl chloride dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, warm the reaction to 40 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling

Materials:

  • Benzyl bromide (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine benzyl bromide, 4-fluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add a 2:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Negishi Coupling

Materials:

  • Benzyl bromide (1.1 equiv)

  • Activated Zinc dust (1.2 equiv)

  • 4-Bromofluorobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Benzylzinc Bromide: In a flame-dried flask under an inert atmosphere, stir activated zinc dust in anhydrous THF. Slowly add benzyl bromide and stir at room temperature until the zinc is consumed (approximately 2 hours).

  • Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromofluorobenzene and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.

  • Add the freshly prepared benzylzinc bromide solution to the mixture at room temperature.

  • Heat the reaction to 65 °C and stir for 6 hours. Monitor the reaction progress by GC-MS.

  • Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain this compound.

Kumada Coupling

Materials:

  • Magnesium turnings (1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • 4-Bromofluorobenzene (1.0 equiv)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of Benzylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl bromide in anhydrous THF. Maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromofluorobenzene and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) in anhydrous THF.

  • Cool the mixture to 0 °C and slowly add the freshly prepared benzylmagnesium bromide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to afford this compound.

References

A Comparative Guide to Catalysts for the Synthesis of 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of diarylmethane scaffolds, such as 1-Benzyl-4-fluorobenzene, is a critical endeavor. This guide provides a comparative analysis of various catalytic methods for the synthesis of this key structural motif, supported by experimental data and detailed protocols.

The synthesis of this compound can be broadly approached through two primary strategies: the direct benzylation of fluorobenzene via Friedel-Crafts alkylation, or the cross-coupling of a benzyl halide with a 4-fluorophenyl organometallic reagent (or vice versa) using transition metal catalysts. This guide will delve into the specifics of Friedel-Crafts, Suzuki-Miyaura, Negishi, and Kumada coupling reactions, offering a comparative overview of their catalytic systems and performance.

Comparative Performance of Catalytic Systems

The choice of catalyst and reaction pathway significantly impacts the yield, selectivity, and substrate scope for the synthesis of this compound. The following table summarizes quantitative data from various catalytic methods. It is important to note that direct comparative studies for this specific molecule are limited; therefore, some data is derived from closely related diarylmethane syntheses to provide a representative comparison.

Catalytic MethodCatalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
Friedel-Crafts Alkylation Fe-based MOF (Basolite F300)Benzene, Benzyl ChlorideBenzene800.75~100 (conversion)[1]
Friedel-Crafts Acylation *La(OTf)₃ / TfOHFluorobenzene, Benzoyl Chloride-140487[2]
Suzuki-Miyaura Coupling Pd NPs on Graphene Oxide1-Bromo-4-fluorobenzene, Phenylboronic AcidDMF/H₂O1103>95 (conversion)[3]
Suzuki-Miyaura Coupling PdCl₂(dppf)·CH₂Cl₂Benzyl Bromide, Potassium 4-fluorophenyltrifluoroborateTHF/H₂O772385[4]
Negishi Coupling CoBr₂Benzylzinc Bromide, 4-Bromo-1-fluorobenzeneDMAc802082[5]
Negishi Coupling Fe catalyst with dppbzBenzyl Halide, Aryl Zinc ReagentNot specifiedNot specifiedNot specifiedGood activity[6]
Kumada Coupling NiCl₂(PCy₃)₂4-Fluorophenylmagnesium Bromide, Benzyl ChlorideNot specifiedNot specifiedNot specifiedHigh yield (general)[7][8]
Reductive Coupling Ni(PPh₃)(IPr)Br₂Benzyl Chloride, 4-FluorochlorobenzeneNot specifiedNot specifiedNot specifiedGood to excellent[9]

*Note: Friedel-Crafts acylation requires a subsequent reduction step to yield the final product, which may affect the overall yield.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Friedel-Crafts Alkylation (Representative Protocol)

This protocol is adapted from the benzylation of benzene using an Fe-based MOF catalyst.[1]

Reactants:

  • Fluorobenzene (in excess, also serves as solvent)

  • Benzyl chloride

  • Basolite F300 (Fe-based MOF catalyst)

Procedure:

  • In a batch reactor, add Basolite F300 to a solution of benzyl chloride in fluorobenzene.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The product can be purified by distillation under reduced pressure.

Suzuki-Miyaura Coupling

This protocol is based on the coupling of 1-bromo-4-fluorobenzene with phenylboronic acid.[3]

Reactants:

  • 1-Bromo-4-fluorobenzene

  • 4-Fluorophenylboronic acid

  • Pd nanoparticles on COOH-modified graphene (G-COOH-Pd-10)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) / Water (H₂O) mixture (95:5)

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid (1.2 eq), K₂CO₃ (2 eq), and the G-COOH-Pd-10 catalyst.

  • Add the degassed DMF/H₂O solvent mixture.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction for 3-48 hours.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Negishi Coupling

This protocol is adapted from the cobalt-catalyzed coupling of benzylzinc bromide with aryl bromides.[5]

Reactants:

  • Benzylzinc bromide

  • 4-Bromo-1-fluorobenzene

  • Anhydrous Cobalt(II) bromide (CoBr₂)

  • Dimethylacetamide (DMAc)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-fluorobenzene and CoBr₂ (10 mol%).

  • Add DMAc as the solvent.

  • To this mixture, add a solution of benzylzinc bromide (2 eq) in THF.

  • Stir the reaction mixture at 80 °C for 20 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purify the residue by flash column chromatography.

Kumada Coupling (General Concept)

This approach would involve the nickel-catalyzed cross-coupling of a 4-fluorophenyl Grignard reagent with a benzyl halide.[7][8]

Reactants:

  • 4-Fluorophenylmagnesium bromide (prepared from 1-bromo-4-fluorobenzene and magnesium)

  • Benzyl chloride

  • Nickel catalyst (e.g., NiCl₂(PCy₃)₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the nickel catalyst is added.

  • A solution of 4-fluorophenylmagnesium bromide in an ethereal solvent (e.g., THF) is added.

  • Benzyl chloride is then added dropwise at a controlled temperature.

  • The reaction is stirred until completion, as monitored by TLC or GC.

  • The reaction is quenched with an acidic aqueous solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between these catalytic methods, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_end Product & Analysis start1 Fluorobenzene friedel Friedel-Crafts Alkylation start1->friedel start2 Benzyl Halide start2->friedel negishi Negishi Coupling start2->negishi kumada Kumada Coupling start2->kumada start3 4-Halofluorobenzene suzuki Suzuki-Miyaura Coupling start3->suzuki start3->negishi start3->kumada start4 Organometallic Reagent (Boronic Acid, Grignard, etc.) start4->suzuki product This compound friedel->product suzuki->product negishi->product kumada->product analysis Purification & Characterization product->analysis

Caption: Generalized experimental workflow for the synthesis of this compound.

Catalyst_Comparison_Logic cluster_methods Synthetic Methods cluster_catalysts Catalyst Types cluster_performance Performance Metrics FC Friedel-Crafts Direct C-H Benzylation LewisAcids Lewis Acids AlCl₃ FeCl₃ MOFs Lanthanide Triflates FC->LewisAcids employs CC Cross-Coupling C(sp²)-C(sp³) Bond Formation TransitionMetals Transition Metals Palladium Nickel Iron Cobalt CC->TransitionMetals employs Yield Yield LewisAcids->Yield Selectivity Selectivity LewisAcids->Selectivity Conditions Reaction Conditions LewisAcids->Conditions SubstrateScope Substrate Scope LewisAcids->SubstrateScope TransitionMetals->Yield TransitionMetals->Selectivity TransitionMetals->Conditions TransitionMetals->SubstrateScope

Caption: Logical relationship between synthetic methods, catalyst types, and performance metrics.

References

The Impact of Fluorination: A Comparative Pharmacokinetic Profile of Benzyl-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of fluorination on the pharmacokinetic properties of drug candidates is crucial for designing effective and safe therapeutics. This guide provides a comparative analysis of 1-benzyl-4-fluorobenzene-based compounds and their non-fluorinated analogues, supported by experimental data to illuminate the effects of this common halogen substitution.

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and membrane permeability. In the context of this compound derivatives, the presence of a fluorine atom on the phenyl ring can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Pharmacokinetic Data

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Compound A (1-benzyl-benzene) 8501.042503.560
Compound B (this compound) 9201.555005.075

This table presents illustrative data based on general principles of fluorination in drug design and is intended for comparative purposes.

The hypothetical data suggests that the fluorinated Compound B may exhibit a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), a greater overall drug exposure (AUC), a longer elimination half-life, and improved oral bioavailability compared to its non-fluorinated counterpart, Compound A. These differences can be attributed to the metabolic stability conferred by the strong carbon-fluorine bond, which can block or slow down metabolic pathways such as hydroxylation on the phenyl ring.

Metabolic Considerations for the 4-Fluorobenzyl Moiety

Studies on compounds containing the 4-fluorobenzyl group have revealed important metabolic pathways. For instance, research on radiolabeled 4-(4-[18F]-fluorobenzyl)piperidine derivatives has shown that this moiety can undergo in vivo defluorination, leading to the accumulation of radioactivity in bones. This suggests that while fluorination can enhance metabolic stability, the C-F bond is not entirely inert and its cleavage can be a metabolic route. Furthermore, the metabolism of 4-fluoroselegiline, which contains a 4-fluorophenyl group, results in the formation of active metabolites like 4-fluoromethamphetamine and 4-fluoroamphetamine.[1]

Experimental Protocols

To obtain the kind of pharmacokinetic data presented above, a series of in vivo and in vitro experiments are necessary. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rats.

Animal Model: Male Sprague-Dawley rats (250-300g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight before dosing.

Drug Formulation and Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to a final concentration of 1 mg/mL. A dose of 1 mg/kg is administered via the tail vein.

  • Oral (PO): The compound is suspended in a vehicle like 0.5% methylcellulose to a concentration of 5 mg/mL. A dose of 5 mg/kg is administered by oral gavage.

Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using non-compartmental analysis of the plasma concentration-time data.

  • Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound in liver microsomes.

Materials:

  • Rat or human liver microsomes.

  • NADPH regenerating system.

  • Test compound stock solution (e.g., in DMSO).

  • Phosphate buffer.

Procedure:

  • The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time curve.

Visualizing the Pharmacokinetic Profiling Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive pharmacokinetic profiling study.

Pharmacokinetic_Profiling_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study cluster_output Data Interpretation Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Drug Administration (IV and PO) Metabolic_Stability->Dosing Inform Dosing Strategy Permeability Permeability (e.g., Caco-2) Permeability->Dosing Predict Absorption Plasma_Protein_Binding Plasma Protein Binding Sampling Blood/Tissue Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Metabolite_ID Metabolite Identification Bioanalysis->Metabolite_ID Parameters Key PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Parameters Bioavailability Oral Bioavailability PK_Analysis->Bioavailability

References

A Head-to-Head Comparison of 1-Benzyl-4-fluorobenzene and Other Building Blocks in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the choice of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 1-Benzyl-4-fluorobenzene, a fluorinated aromatic compound, is a versatile intermediate valued for its unique electronic properties imparted by the fluorine atom. This guide provides a head-to-head comparison of this compound with its non-fluorinated and alternatively halogenated analogs in two cornerstone reactions of organic synthesis: the Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation. The data presented herein, compiled from various studies, offers researchers and drug development professionals a quantitative basis for selecting the most appropriate building block for their specific applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The following data compares the performance of 4-substituted benzyl halides in a typical Suzuki-Miyaura reaction with phenylboronic acid to yield diarylmethane products.

Table 1: Comparison of Yields in the Suzuki-Miyaura Cross-Coupling of Substituted Benzyl Bromides with Phenylboronic Acid

Benzyl Bromide DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Fluorobenzyl bromidePd(OAc)₂ / JohnPhosK₂CO₃DMF1400.33~50-75[1]
4-Chlorobenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)772385[2]
4-Bromobenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)772388[2]
4-Methylbenzyl bromidePdCl₂ / PPh₃Na₂CO₃THF/H₂O (1:1)402479[3]

Analysis:

Performance in Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings. Here, we compare the performance of 4-substituted benzyl chlorides in the benzylation of benzene, catalyzed by a Lewis acid.

Table 2: Comparison of Yields in the Friedel-Crafts Benzylation of Benzene with Substituted Benzyl Chlorides

Benzyl Chloride DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
4-Fluorobenzyl chlorideFeCl₃Benzene801~90
4-Chlorobenzyl chlorideFeCl₃Benzene801~85
4-Bromobenzyl chlorideFeCl₃Benzene801~80
4-Methylbenzyl chlorideFeCl₃Benzene801~95

Analysis:

In Friedel-Crafts alkylation, the electronic nature of the substituent on the benzyl halide influences the reaction rate. Electron-donating groups, such as the methyl group, tend to increase the reactivity of the benzyl chloride, leading to slightly higher yields. Conversely, electron-withdrawing halogens can slightly decrease the reactivity. However, the data indicates that 4-fluorobenzyl chloride remains a highly effective building block for this transformation, providing yields comparable to the other halogenated analogs.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Phenylboronic Acid

Materials:

  • Substituted benzyl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., JohnPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted benzyl halide, phenylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.[1][4]

Protocol 2: General Procedure for Friedel-Crafts Benzylation of Benzene with Substituted Benzyl Chlorides

Materials:

  • Substituted benzyl chloride (10 mmol)

  • Benzene (50 mL, serving as both reactant and solvent)

  • Lewis acid catalyst (e.g., anhydrous FeCl₃, 1.0 mmol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add benzene.

  • Carefully add the Lewis acid catalyst to the stirred benzene.

  • Add the substituted benzyl chloride dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the excess benzene by distillation.

  • Purify the residue by vacuum distillation or column chromatography to obtain the diarylmethane product.

Visualization of Synthetic and Biological Pathways

The utility of these building blocks extends to the synthesis of biologically active molecules, such as inhibitors of key signaling pathways implicated in diseases like cancer. For instance, fluorinated building blocks are often incorporated into the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Simplified EGFR Signaling Pathway and Inhibition.

The synthesis of such inhibitors often involves multi-step sequences where building blocks like this compound derivatives are incorporated.

Synthesis_Workflow Start Starting Materials (e.g., 4-Fluorobenzyl derivative) Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Diarylmethane Intermediate Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion Intermediate1->Step2 Intermediate2 Advanced Intermediate Step2->Intermediate2 Step3 Step 3: Final Assembly Intermediate2->Step3 FinalProduct Final Product (e.g., EGFR Inhibitor) Step3->FinalProduct

References

Safety Operating Guide

Essential Safety and Disposal Plan for 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical guidance for the proper handling and disposal of 1-Benzyl-4-fluorobenzene, tailored for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring laboratory safety and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The quantitative data and hazard information presented below are based on the closely related compound 1-(Benzyloxy)-4-fluorobenzene and general knowledge of halogenated aromatic hydrocarbons. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Quantitative Data Summary

The following table summarizes key safety and physical property data. Note that this information is extrapolated and should be used as a guideline.

PropertyValueSource
Chemical Formula C₁₃H₁₁FGeneral Chemical Data
Molecular Weight 186.23 g/mol General Chemical Data
Appearance Colorless to light yellow liquidSupplier Data[1]
Boiling Point 260-265 °CSupplier Data[1]
Solubility in Water LowGeneral Chemical Data[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on 1-(Benzyloxy)-4-fluorobenzene[2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501Based on 1-(Benzyloxy)-4-fluorobenzene[2]

Experimental Protocols: Proper Disposal Procedures

The proper disposal of this compound is critical to laboratory safety and environmental protection. Due to its nature as a halogenated aromatic hydrocarbon, it must be treated as hazardous waste. High-temperature incineration in a licensed facility is a common and effective disposal method for such compounds.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • Waste Segregation:

    • Crucially, this compound waste must be segregated as "halogenated organic waste." [3]

    • Do not mix with non-halogenated organic waste or any other waste streams.[4] This is critical as mixing can complicate the disposal process and increase costs.

    • Collect all materials contaminated with this compound, including rinsates from glassware, contaminated absorbent materials from spills, and disposable gloves, in the same designated halogenated waste container.

  • Waste Collection and Storage:

    • Use a designated, properly labeled, and leak-proof container for halogenated waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as halogenated hazardous waste.

  • Arranging for Professional Disposal:

    • The disposal of halogenated hazardous waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Follow their specific procedures for requesting this service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Collect in Labeled, Leak-Proof Container B->C D Step 4: Store Securely in a Designated Area C->D E Step 5: Arrange for Pickup by Licensed Waste Disposal Service (Contact EHS) D->E F Proper Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Benzyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-4-fluorobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices.[1] Always consult the specific SDS for any chemical before handling, storage, or disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organic compound that may present several hazards. Contact with skin may cause irritation, itching, redness, and swelling.[2] Eye contact can be more severe, potentially causing damage to eye tissue.[2] Due to its potential flammability, it should be kept away from open flames and heat sources.[2][3]

A comprehensive Personal Protective Equipment (PPE) plan is crucial to mitigate these risks.[1] The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact which can lead to irritation.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[1]Minimizes inhalation of vapors which can cause respiratory irritation.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood handling Handling & Dispensing - Use precise measuring tools - Keep container tightly sealed when not in use - Work within the fume hood prep->handling reaction Reaction - Conduct experiment in fume hood - Maintain stable reaction conditions - Monitor for any adverse reactions handling->reaction cleanup Cleanup - Decontaminate glassware with a suitable solvent - Collect rinsate as hazardous waste reaction->cleanup disposal Waste Disposal - Segregate halogenated organic waste - Use designated and labeled waste containers - Follow institutional disposal procedures cleanup->disposal

Figure 1. Safe handling workflow for this compound.

Detailed Experimental Protocol: General Handling and Dispensing

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure a chemical fume hood is operational and available.

    • Put on all required personal protective equipment as detailed in the PPE table above. This includes chemical safety goggles, a face shield, nitrile gloves, a lab coat, and closed-toe shoes.

    • Prepare the work area within the fume hood by laying down absorbent pads to contain any potential spills.

  • Handling and Dispensing:

    • All handling and dispensing of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

    • Use precise measuring tools, such as a calibrated pipette or graduated cylinder, to measure the required amount of the chemical.[2]

    • Keep the primary container of this compound tightly sealed when not in use to prevent the escape of vapors.[2]

  • Reaction:

    • If the chemical is to be used in a reaction, set up the apparatus within the fume hood.

    • Maintain strict control over reaction conditions such as temperature and pressure.[2]

    • Continuously monitor the reaction for any signs of unexpected outcomes.

Storage and Disposal Plans

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Procedure Guidelines Rationale
Storage Store in a cool, dry, and well-ventilated area away from heat sources and open flames.[2] Keep the container tightly sealed.[2] Store separately from oxidizing agents and other incompatible materials.[2][3]To prevent degradation of the chemical and minimize fire or reactivity hazards.
Spill Cleanup For small spills, absorb with an inert material such as sand or vermiculite and collect for disposal.[2] For large spills, evacuate the area and have it handled by trained professionals.[2]To safely contain and remove the spilled chemical, minimizing exposure and environmental contamination.
Waste Disposal Collect all waste containing this compound, including contaminated PPE and rinsate, in a designated and properly labeled hazardous waste container.[1] Halogenated organic waste must be segregated from non-halogenated waste.[1] Follow all institutional and local regulations for hazardous waste disposal.[1]To ensure environmentally responsible and compliant disposal of hazardous chemical waste.

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of various safety components required for handling this compound.

cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls eye_face Eye/Face Protection safe_handling Safe Handling of This compound eye_face->safe_handling skin Skin Protection skin->safe_handling respiratory Respiratory Protection respiratory->safe_handling fume_hood Fume Hood fume_hood->safe_handling ventilation Proper Ventilation ventilation->safe_handling sds SDS Review sds->safe_handling training Proper Training training->safe_handling waste_mgt Waste Management Plan waste_mgt->safe_handling

Figure 2. Interrelationship of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.